4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c1-7-9(11(13)14)15-10(12-7)8-5-3-2-4-6-8/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSMRBYEBHOYRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352189 | |
| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33763-20-1 | |
| Record name | 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70352189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methyl-2-phenyl-thiazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid
CAS Number: 33763-20-1
This technical guide provides a comprehensive overview of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering detailed information on its chemical properties, synthesis, and the biological activities of its derivatives.
Chemical and Physical Properties
This compound is a white to off-white solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 33763-20-1 | [1][2] |
| Molecular Formula | C₁₁H₉NO₂S | [1][2] |
| Molecular Weight | 219.26 g/mol | [1][2] |
| Appearance | White to off-white solid | [1] |
| Storage Temperature | 2-8°C |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods. A common and straightforward approach involves the hydrolysis of its corresponding ethyl ester.
Experimental Protocol: Hydrolysis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
This protocol describes the saponification of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate to yield the target carboxylic acid.[2]
Materials:
-
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
-
Methanol
-
2N aqueous sodium hydroxide solution
-
1N hydrochloric acid solution
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) in methanol at room temperature.
-
Slowly add 2N aqueous sodium hydroxide solution to the methanolic solution.
-
Stir the reaction mixture continuously for 4 hours at room temperature.
-
Upon completion of the reaction, remove the methanol using a rotary evaporator.
-
Adjust the pH of the remaining aqueous mixture to 5-6 with 1N hydrochloric acid solution, which will cause a white solid to precipitate.
-
Collect the precipitated solid by filtration.
-
Dry the solid to obtain this compound.[2]
Biological Significance and Derivatives
While direct biological activities of this compound are not extensively documented in publicly available literature, its structural scaffold is a key component in a variety of derivatives exhibiting significant therapeutic potential. These derivatives have been investigated for their anticancer and enzyme-inhibiting properties.
Anticancer Activity of Derivatives
Derivatives of this compound have shown promise as anticancer agents. For instance, novel carboxamide derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including lung, liver, and colon cancer lines.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Materials:
-
Cancer cell lines (e.g., A-549, Bel7402, HCT-8)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well plates
-
Test compounds (derivatives of this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a specific density and incubate overnight to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and the IC₅₀ (half-maximal inhibitory concentration) values.
Xanthine Oxidase Inhibition by Derivatives
Certain derivatives of this compound have been identified as potent inhibitors of xanthine oxidase, an enzyme that plays a crucial role in purine metabolism and is a key target in the treatment of gout.
Experimental Protocol: In Vitro Xanthine Oxidase Inhibition Assay
This spectrophotometric assay measures the inhibition of xanthine oxidase by monitoring the production of uric acid from xanthine.
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine solution
-
Phosphate buffer (pH 7.5)
-
Test compounds
-
Allopurinol (positive control)
-
96-well UV-transparent microplate
-
Microplate reader capable of reading UV absorbance
Procedure:
-
In a 96-well plate, add phosphate buffer, the test compound at various concentrations (dissolved in a suitable solvent like DMSO), and the xanthine oxidase solution.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the enzymatic reaction by adding the xanthine solution to each well.
-
Immediately measure the increase in absorbance at 295 nm over time, which corresponds to the formation of uric acid.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and calculate the IC₅₀ value for each test compound.
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
General Biological Screening Workflow
Caption: A generalized workflow for in vitro biological screening of thiazole derivatives.
References
A Comprehensive Technical Guide to the Molecular Weight of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the molecular weight of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, a compound of interest in various research and development domains. This document outlines the fundamental physicochemical properties, computational methodology for molecular weight determination, and experimental protocols for its verification.
Core Physicochemical Properties
The fundamental properties of this compound are summarized in the table below, providing a quantitative overview for researchers.
| Property | Value |
| Molecular Formula | C₁₁H₉NO₂S |
| Molecular Weight | 219.26 g/mol [1] |
| CAS Number | 33763-20-1 |
| Melting Point | 210-212°C[2] |
| Boiling Point | 424.0 ± 37.0 °C (Predicted)[2] |
| Density | 1.319 ± 0.06 g/cm³ (Predicted)[2] |
Determination of Molecular Weight
The molecular weight of a compound is a critical parameter, essential for stoichiometric calculations in chemical reactions, preparation of solutions with specific molar concentrations, and pharmacokinetic and pharmacodynamic modeling in drug development.
Computational Methodology
The molecular weight of this compound is calculated based on its molecular formula, C₁₁H₉NO₂S. The calculation involves summing the atomic weights of each constituent atom. The standard atomic weights of the elements are:
-
Carbon (C): 12.011 u
-
Hydrogen (H): 1.008 u
-
Nitrogen (N): 14.007 u
-
Oxygen (O): 15.999 u
-
Sulfur (S): 32.06 u
The molecular weight is calculated as follows:
(11 × 12.011) + (9 × 1.008) + (1 × 14.007) + (2 × 15.999) + (1 × 32.06) = 219.26 g/mol
Experimental Verification of Molecular Weight
While the theoretical molecular weight provides a precise value, experimental verification is crucial to confirm the identity and purity of the synthesized or procured compound. Mass spectrometry is the gold-standard technique for this purpose.
Experimental Protocol: Mass Spectrometry
Objective: To experimentally determine the molecular weight of this compound.
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, coupled with an appropriate ionization source like Electrospray Ionization (ESI).
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture thereof) to a final concentration of 1 µg/mL.
-
The sample solution may require the addition of a small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) to facilitate ionization, depending on the ESI polarity mode.
-
-
Instrument Setup:
-
Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.
-
Set the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature) to optimal values for the analyte.
-
Operate the mass spectrometer in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the deprotonated molecule [M-H]⁻.
-
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range (e.g., m/z 50-500).
-
-
Data Analysis:
-
Identify the peak corresponding to the molecular ion. In negative ion mode, this will be the [M-H]⁻ ion at an m/z value corresponding to the molecular weight minus the mass of a proton (approximately 1.007 u). In positive ion mode, this may be the protonated molecule [M+H]⁺ or an adduct with other cations (e.g., [M+Na]⁺).
-
The experimentally determined mass should be within a few parts per million (ppm) of the theoretical exact mass for confirmation of the elemental composition.
-
References
An In-depth Technical Guide on the Chemical Properties of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound featuring a core thiazole ring substituted with methyl, phenyl, and carboxylic acid groups. The thiazole scaffold is a prominent structural motif in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, tailored for professionals in research and drug development.
Chemical and Physical Properties
This section summarizes the key chemical and physical properties of this compound. The data presented has been aggregated from various chemical databases and predictive models.
| Property | Value | Source |
| CAS Number | 33763-20-1 | [5][6] |
| Molecular Formula | C₁₁H₉NO₂S | [6] |
| Molecular Weight | 219.26 g/mol | [6] |
| Melting Point | 210-212 °C | ChemicalBook |
| Boiling Point (Predicted) | 424.0 ± 37.0 °C | ChemicalBook |
| Density (Predicted) | 1.319 ± 0.06 g/cm³ | ChemicalBook |
| pKa (Predicted) | 1.20 ± 0.37 | ChemicalBook |
Spectroscopic Properties
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons (singlet), the aromatic protons of the phenyl group (multiplet), and the carboxylic acid proton (a broad singlet which is D₂O exchangeable).
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carboxylic acid carbonyl carbon, the carbons of the thiazole and phenyl rings, and the methyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching vibration, C=N and C=C stretching frequencies from the thiazole and phenyl rings, and C-H stretching and bending vibrations.
-
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the compound's molecular weight, along with fragmentation patterns characteristic of the loss of CO₂, the carboxylic acid group, and cleavage of the phenyl and methyl substituents.
Synthesis and Reactivity
The primary synthetic route to this compound involves the hydrolysis of its corresponding ethyl ester.[5] The renowned Hantzsch thiazole synthesis provides a versatile method for constructing the core thiazole ring system.
Experimental Protocol: General Synthesis via Hydrolysis
A general method for the synthesis of this compound is as follows:
-
Starting Material: Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
-
Hydrolysis: The ethyl ester is dissolved in methanol. To this solution, a 2N aqueous sodium hydroxide solution is added slowly at room temperature.[5]
-
Reaction Monitoring: The reaction mixture is stirred continuously for approximately 4 hours at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[5]
-
Work-up: Upon completion, the methanol is removed under reduced pressure using a rotary evaporator.[5]
-
Acidification and Precipitation: The pH of the remaining aqueous solution is carefully adjusted to 5-6 with a 1N hydrochloric acid solution. This acidification protonates the carboxylate salt, leading to the precipitation of the carboxylic acid as a white solid.[5]
-
Isolation and Purification: The precipitated solid is collected by filtration, washed with water, and dried to yield this compound.[5]
Potential Biological Significance and Signaling Pathways
While direct studies on the biological activity and mechanism of action of this compound are limited, the broader class of thiazole derivatives has been extensively investigated for their therapeutic potential. These compounds are known to interact with various biological targets and modulate key signaling pathways implicated in a range of diseases.
Notably, derivatives of thiazole have been identified as inhibitors of c-Met kinase , a receptor tyrosine kinase involved in cell proliferation and survival, and p38 MAP kinase , a key regulator of inflammatory responses.[3][7] Furthermore, some thiazole-containing compounds have been shown to act as agonists for Peroxisome Proliferator-Activated Receptors (PPARs) , which are nuclear receptors that play a crucial role in lipid and glucose metabolism.[8][9] There is also evidence suggesting the involvement of thiazole derivatives in the modulation of the NF-κB signaling pathway , a critical pathway in inflammation and immunity.[10]
Based on this broader context, a hypothetical signaling pathway that could be modulated by this compound or its derivatives is presented below. It is crucial to note that this diagram represents a potential mechanism based on related compounds and requires experimental validation for this specific molecule.
Conclusion
This compound represents a molecule of interest within the broader family of pharmacologically relevant thiazole derivatives. This guide has provided a summary of its known chemical and physical properties, a general synthetic protocol, and a discussion of its potential biological significance based on the activities of related compounds. Further experimental investigation is warranted to fully elucidate its spectroscopic characteristics, optimize its synthesis, and validate its biological targets and mechanism of action. The information presented herein serves as a valuable resource for researchers and scientists engaged in the exploration and development of novel therapeutic agents.
References
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies | PLOS One [journals.plos.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 33763-20-1 [chemicalbook.com]
- 6. scbt.com [scbt.com]
- 7. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting PPAR-γ to design and synthesize antidiabetic thiazolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid from its corresponding ethyl ester. This transformation is a crucial step in the synthesis of various biologically active compounds. The primary method detailed is the alkaline hydrolysis (saponification) of the ethyl ester.
Core Synthesis Pathway: Alkaline Hydrolysis
The conversion of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate to this compound is typically achieved through alkaline hydrolysis. This reaction involves the cleavage of the ester bond in the presence of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH), to yield the corresponding carboxylate salt, which is subsequently acidified to produce the final carboxylic acid.
Reaction Scheme
Caption: General workflow for the synthesis of this compound.
Comparative Analysis of Hydrolysis Conditions
The choice of base and reaction conditions can influence the yield and purity of the final product. Below is a summary of reported conditions for the hydrolysis of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate and a structurally similar oxazole analogue.
| Parameter | Method 1: Sodium Hydroxide | Method 2: Lithium Hydroxide (Oxazole Analogue) |
| Starting Material | Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate |
| Base | Sodium Hydroxide (NaOH) | Lithium Hydroxide Monohydrate (LiOH·H₂O) |
| Solvent System | Methanol / Water | Tetrahydrofuran (THF) / Methanol / Water (2:3:1) |
| Base Concentration | 2N aqueous solution | 1.5 equivalents |
| Temperature | Room Temperature | 20°C |
| Reaction Time | 4 hours | 4 hours |
| Reported Yield | Not explicitly stated | 72%[1] |
| Reference | [2] | [1] |
Note: The data for Method 2 is for a structurally similar oxazole compound and is provided for comparative purposes. The reaction conditions and yield may vary for the thiazole analogue.
Detailed Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using sodium hydroxide and lithium hydroxide.
Protocol 1: Hydrolysis using Sodium Hydroxide
This protocol is a general method for the saponification of the ethyl ester.[2]
Materials:
-
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
-
Methanol
-
2N Sodium Hydroxide (NaOH) aqueous solution
-
1N Hydrochloric Acid (HCl) aqueous solution
-
Deionized Water
-
Rotary evaporator
-
Filtration apparatus (e.g., Büchner funnel)
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
Procedure:
-
Dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add a 2N aqueous solution of sodium hydroxide at room temperature while stirring.
-
Continue stirring the reaction mixture at room temperature for 4 hours.
-
After 4 hours, remove the methanol from the reaction mixture using a rotary evaporator.
-
Adjust the pH of the remaining aqueous solution to 5-6 by the slow addition of a 1N hydrochloric acid solution. A white solid should precipitate.
-
Collect the precipitated solid by filtration.
-
Wash the solid with a small amount of cold deionized water.
-
Dry the solid under vacuum to obtain this compound.
Protocol 2: Hydrolysis using Lithium Hydroxide (Adapted from Oxazole Analogue Synthesis)
This protocol is adapted from the synthesis of a structurally similar oxazole carboxylic acid and may require optimization for the thiazole substrate.[1]
Materials:
-
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
-
Tetrahydrofuran (THF)
-
Methanol
-
Deionized Water
-
Lithium Hydroxide Monohydrate (LiOH·H₂O)
-
1N Hydrochloric Acid (HCl) aqueous solution
-
Rotary evaporator
-
Filtration apparatus
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, prepare a 2:3:1 solvent mixture of THF, methanol, and deionized water.
-
Dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) in the solvent mixture.
-
Add lithium hydroxide monohydrate (1.5 equivalents) to the solution.
-
Stir the reaction mixture at 20°C for 4 hours.
-
Remove the volatile organic solvents (THF and methanol) under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous residue with a 1N hydrochloric acid solution until a precipitate forms.
-
Collect the solid product by filtration.
-
Wash the filter cake with a small amount of deionized water.
-
Dry the product under vacuum. For further purification, recrystallization from 75% ethanol can be performed.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Step-by-step experimental workflow for the synthesis of this compound.
This guide provides a foundational understanding of the synthesis of this compound from its ethyl ester. Researchers are encouraged to optimize the provided protocols to suit their specific laboratory conditions and purity requirements.
References
Spectroscopic and Synthetic Profile of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic and synthetic characteristics of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid (CAS No: 33763-20-1). Due to the limited availability of complete, publicly accessible experimental spectra for this specific molecule, this guide combines reported physical data with predicted spectroscopic values derived from analogous structures and established principles of chemical spectroscopy. This document is intended to serve as a foundational resource for the synthesis, characterization, and further application of this compound in research and development.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
Molecular Formula: C₁₁H₉NO₂S[1]
-
Molecular Weight: 219.26 g/mol [1]
-
Melting Point: 214-215 °C
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on the analysis of structurally similar thiazole derivatives and fundamental principles of NMR, IR, and Mass Spectrometry.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| ~7.9-8.1 | Multiplet | 2H | Phenyl (ortho-H) |
| ~7.4-7.6 | Multiplet | 3H | Phenyl (meta- & para-H) |
| ~2.6 | Singlet | 3H | Methyl (-CH₃) |
Note: The carboxylic acid proton is expected to be a broad singlet and its chemical shift can be sensitive to solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~168.0 | Carboxylic Acid (C=O) |
| ~165.0 | Thiazole (C2) |
| ~150.0 | Thiazole (C4) |
| ~132.0 | Phenyl (ipso-C) |
| ~131.0 | Phenyl (para-C) |
| ~129.0 | Phenyl (meta-C) |
| ~126.0 | Phenyl (ortho-C) |
| ~120.0 | Thiazole (C5) |
| ~15.0 | Methyl (-CH₃) |
Table 3: Predicted IR Spectroscopic Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~1700-1680 | Strong | C=O stretch (Carboxylic Acid) |
| ~1610-1590 | Medium | C=N stretch (Thiazole ring) |
| ~1580-1450 | Medium-Strong | C=C stretch (Aromatic/Thiazole) |
| ~1300-1200 | Strong | C-O stretch (Carboxylic Acid) |
| ~760 and ~690 | Strong | C-H out-of-plane bend (Monosubstituted benzene) |
Table 4: Predicted Mass Spectrometry Data (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 219 | High | [M]⁺ (Molecular Ion) |
| 202 | Medium | [M - OH]⁺ |
| 174 | Medium | [M - COOH]⁺ |
| 103 | High | [C₆H₅CN]⁺ |
| 77 | Medium | [C₆H₅]⁺ |
Note: Fragmentation patterns can vary based on the ionization method.
Experimental Protocols
Synthesis of this compound
A general method for the synthesis involves the hydrolysis of the corresponding ethyl ester.[2]
Materials:
-
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
-
Methanol
-
2N Sodium Hydroxide (aq)
-
1N Hydrochloric Acid (aq)
Procedure:
-
Dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in methanol at room temperature.
-
Slowly add 2N aqueous sodium hydroxide solution to the methanolic solution.
-
Stir the reaction mixture continuously for 4 hours at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol solvent using a rotary evaporator.
-
Adjust the pH of the remaining aqueous solution to 5-6 with 1N hydrochloric acid, which will cause the product to precipitate.
-
Collect the precipitated white solid by filtration.
-
Wash the solid with cold water and dry under vacuum to yield this compound.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
Data Analysis: Process the spectra to identify chemical shifts (δ), coupling constants (J), and multiplicities.
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.
-
Instrumentation: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Analyze the sample using an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.
-
Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Caption: Workflow for the spectroscopic characterization of the synthesized compound.
Biological and Chemical Applications
Thiazole derivatives are a significant class of heterocyclic compounds known for a wide range of biological activities. While specific biological pathways for this compound are not extensively documented, the thiazole core is present in numerous pharmacologically active agents.
In terms of chemical applications, this compound is noted as a useful reagent in Palladium-catalyzed decarboxylative C-H cross-coupling reactions of oxazoles and thiazoles.[2] This utility highlights its potential as a building block in the synthesis of more complex molecular architectures.
This technical guide serves as a starting point for researchers working with this compound. The provided predicted data and experimental protocols can aid in the synthesis, identification, and further investigation of this compound's properties and potential applications.
References
In-depth Analysis of the Crystal Structure of a Phenylthiazole Carboxylic Acid Derivative
Disclaimer: As of December 2025, a complete, experimentally determined crystal structure for 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid is not publicly available in crystallographic databases or peer-reviewed literature. This technical guide will, therefore, provide a comprehensive analysis of a closely related, structurally characterized compound: methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate . The detailed data and methodologies presented for this analogue serve as an illustrative case study, offering valuable insights for researchers, scientists, and drug development professionals working with similar molecular scaffolds.
The data and protocols herein are derived from the single-crystal X-ray diffraction study of this analogue, providing a robust framework for understanding the solid-state conformation and intermolecular interactions characteristic of this class of compounds.
Compound Profile: An Illustrative Analogue
The selected analogue, methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate, is a derivative of 2-aminothiazole. Thiazole rings are significant structural motifs found in numerous natural products and pharmacologically active molecules, making their structural elucidation crucial for drug design and materials science.[1]
| Property | Value |
| Compound Name | Methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate |
| Molecular Formula | C₂₃H₁₈N₂O₂S |
| Molecular Weight | 386.45 g/mol |
Experimental Protocols
Synthesis of the Analogue Compound
The synthesis of methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate is achieved through a multi-component reaction. The structure of the resulting product is confirmed using IR, ¹H-NMR, and ¹³C-NMR spectroscopy, alongside elemental analysis.[1]
Single Crystal X-ray Diffraction
The determination of the crystal structure was performed using single-crystal X-ray diffraction. A suitable yellowish, column-like crystal was selected for the analysis. Data was collected at a low temperature to minimize thermal vibrations and obtain high-resolution data.[1]
Crystallographic Data and Molecular Geometry
The structure of methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate was solved in the monoclinic space group P2₁/c.[1] The key parameters from the data collection and structure refinement are summarized below.
Table 1: Crystal Data and Structure Refinement Parameters[1]
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.573(3) |
| b (Å) | 19.533(7) |
| c (Å) | 9.876(3) |
| β (°) | 92.35(4) |
| Volume (ų) | 1845.2(10) |
| Z | 4 |
| Temperature (K) | 85(2) |
| Radiation type, λ (Å) | MoKα, 0.71073 |
| Reflections collected | 28795 |
| Independent reflections | 9696 |
| R_int | 0.035 |
| Final R indices [I > 2σ(I)] | R = 0.040, wR = 0.089 |
| R indices (all data) | R = 0.072, wR = 0.094 |
| Goodness-of-fit on F² | 1.05 |
Table 2: Selected Intermolecular Contacts[1]
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| C(8)–H(8)···S(1)ⁱ | 0.95 | 2.90 | 3.656(2) | 137 |
| C(13)–H(13)···N(1) | 0.95 | 2.42 | 2.886(2) | 110 |
| C(19)–H(19)···O(2)ⁱⁱ | 0.95 | 2.56 | 3.360(2) | 142 |
| Symmetry codes: (i) x, y, z–1; (ii) –x+2, –y+1, –z+1 |
Molecular Geometry Insights
The X-ray analysis reveals that the thiazole ring in the analogue is essentially planar. The attached phenyl rings, however, are twisted relative to this plane. The structure is stabilized by a network of intermolecular interactions, including C-H···S, C-H···N, and C-H···O contacts, which contribute to the overall packing of the molecules in the crystal lattice.[1] These weak hydrogen bonds and other van der Waals forces are critical in determining the solid-state properties of the material.
This detailed structural information for a close analogue provides a strong foundation for computational modeling and structure-activity relationship (SAR) studies involving this compound and other related compounds.
References
Technical Guide: Solubility Profile of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid
For the Attention Of: Researchers, Scientists, and Drug Development Professionals.
Abstract: This document provides a technical overview of the solubility characteristics of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid. Due to a lack of publicly available quantitative solubility data for this specific compound, this guide furnishes relevant physicochemical properties to infer a qualitative solubility profile. Furthermore, it presents a detailed, generalized experimental protocol for the quantitative determination of thermodynamic solubility using the reliable shake-flask method, intended to enable researchers to generate precise solubility data in-house.
Introduction
This compound is a heterocyclic compound featuring a thiazole core, a structural motif present in numerous pharmacologically active agents. Understanding the solubility of this compound is a critical prerequisite for its application in drug discovery and development, impacting everything from formulation and bioavailability to the design of in vitro assays. This guide addresses the current information gap by providing foundational data and a practical methodology for solubility assessment.
Physicochemical Properties
While specific solubility values are not readily found in the literature, the following physical and chemical properties of this compound offer qualitative insights into its expected solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₂S | [1] |
| Molecular Weight | 219.26 g/mol | [1] |
| Melting Point | 210-212°C | [2] |
| Boiling Point (Predicted) | 424.0 ± 37.0 °C | [2] |
| Density (Predicted) | 1.319 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 1.20 ± 0.37 | [2] |
The relatively high melting point and the presence of both a carboxylic acid group (polar, capable of hydrogen bonding and ionization) and a phenylthiazole moiety (largely non-polar) suggest a complex solubility profile. The compound is expected to exhibit poor solubility in water and non-polar organic solvents but may show increased solubility in polar organic solvents and aqueous solutions at a pH above its pKa, where the carboxylic acid is deprotonated to form a more soluble carboxylate salt.
Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method
The shake-flask method is a widely accepted "gold standard" for determining the equilibrium (thermodynamic) solubility of a compound.[3][4] It involves agitating an excess amount of the solid compound in a chosen solvent until equilibrium is achieved, followed by quantification of the dissolved solute in a saturated solution.[4][5]
3.1. Materials and Equipment
-
This compound (solid powder)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO, acetone)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker or incubator shaker with temperature control[4]
-
Analytical balance
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE) to separate the saturated solution from the solute phase.[3]
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer for concentration analysis.[3]
-
Volumetric flasks and pipettes
3.2. Procedure
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.
-
Solvent Addition: Add a precise volume of the selected solvent to the vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[5][6] The time required for equilibration should be established by measuring the dissolved concentration at various time points until it becomes constant.[5]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the vials or carefully filter the supernatant using a syringe filter.[3][6] Caution must be taken to avoid temperature changes during this step.
-
Quantification:
-
Accurately dilute a known volume of the clear, saturated supernatant with an appropriate solvent.
-
Analyze the concentration of the dissolved compound using a pre-validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.[3][4]
-
A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.[6]
-
-
Data Reporting: Express the solubility in units such as mg/mL, µg/mL, or mol/L. The experiment should be performed in replicate (n≥3) to ensure reproducibility.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the shake-flask method for determining thermodynamic solubility.
Caption: Workflow for Thermodynamic Solubility Determination.
References
Technical Guide on the Stability and Storage of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a technical guide based on general chemical principles and established methodologies for stability testing of similar chemical entities. No specific experimental data for the stability of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid was found in the public domain. Therefore, the following recommendations and protocols should be adapted and validated through experimental studies for this specific compound.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. Understanding its chemical stability and defining appropriate storage conditions are critical for ensuring its integrity, purity, and performance in research and development. This guide outlines the recommended procedures for assessing the stability of this compound and provides guidance on its proper storage and handling.
Chemical Stability Profile
The stability of a chemical compound is its ability to resist chemical change or decomposition under various environmental conditions. For this compound, the key factors influencing its stability are likely to be temperature, humidity, light, and pH.
Based on general chemical knowledge and Safety Data Sheets (SDS) for this or similar compounds, this compound is generally considered stable under normal laboratory conditions.[1][2] However, it is prudent to assume potential sensitivity to certain conditions.
Potential Degradation Pathways:
-
Hydrolysis: The carboxylic acid group may undergo reactions in the presence of moisture, although the thiazole ring itself is generally stable to hydrolysis.
-
Oxidation: While no specific information is available, many organic molecules are susceptible to oxidation, especially in the presence of oxidizing agents or under prolonged exposure to air.
-
Photodegradation: Aromatic and heterocyclic compounds can be sensitive to UV or visible light, leading to decomposition.
-
Thermal Decomposition: At elevated temperatures, the molecule may decompose, potentially releasing gases such as carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[1]
Recommended Storage Conditions
To maintain the integrity of this compound, the following storage conditions are recommended based on information from safety data sheets.[2][3][4]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a refrigerator (2-8 °C).[4] Refer to the product label for any specific temperature recommendations from the supplier.[3] | To slow down potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen).[4] | To prevent oxidation. |
| Container | Keep in a tightly closed container.[2][3][4] | To prevent exposure to moisture and air. |
| Light | Protect from light. | To prevent photolytic degradation. An amber glass vial or storage in a dark place is recommended. |
| Ventilation | Store in a well-ventilated place.[2][3] | General laboratory safety practice. |
| General Handling | Avoid contact with incompatible materials and sources of heat.[1] The substance should be handled in a dry environment.[2][3] | To prevent unforeseen chemical reactions and degradation. |
Experimental Protocols for Stability Assessment
A comprehensive assessment of the stability of this compound involves forced degradation studies and long-term stability testing under controlled conditions.
Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways. This information is crucial for developing stability-indicating analytical methods.
Table of Recommended Stress Conditions for Forced Degradation Studies:
| Stress Condition | Proposed Experimental Protocol |
| Acid Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M HCl. Heat the solution at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |
| Base Hydrolysis | Dissolve the compound in a suitable solvent and treat with 0.1 M NaOH. Heat the solution at 60-80 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis. |
| Oxidative Degradation | Dissolve the compound in a suitable solvent and treat with 3% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 2, 4, 8, 24 hours). |
| Thermal Degradation | Expose the solid compound to dry heat in a temperature-controlled oven (e.g., 60°C, 80°C, 105°C) for a specified period (e.g., 24, 48, 72 hours). Also, heat a solution of the compound at a similar temperature. |
| Photostability | Expose the solid compound and a solution of the compound to a light source with a specified output (e.g., ICH option 1: 1.2 million lux hours and 200 watt hours/square meter). A control sample should be protected from light with aluminum foil. |
A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the concentration of the active compound and distinguish it from its degradation products. A High-Performance Liquid Chromatography (HPLC) method is typically employed for this purpose.
Protocol for Development of a Stability-Indicating HPLC Method:
-
Column Selection: A C18 column is a common starting point for the separation of moderately polar compounds.
-
Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective. The pH of the aqueous phase should be optimized to ensure good peak shape for the carboxylic acid.
-
Detector Selection: A UV detector is suitable for this compound due to the presence of chromophores (phenyl and thiazole rings). A photodiode array (PDA) detector is advantageous as it can provide spectral data to assess peak purity.
-
Method Validation: The developed method must be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
-
Analysis of Stressed Samples: Analyze the samples from the forced degradation studies using the validated HPLC method to identify and quantify any degradation products.
Visualizations
Caption: Workflow for Stability Assessment of a Chemical Compound.
Conclusion
While this compound is expected to be stable under standard conditions, a comprehensive stability study is essential for ensuring its quality and reliability in research and development. The experimental protocols outlined in this guide provide a framework for conducting forced degradation studies and developing a stability-indicating analytical method. The recommended storage conditions, including refrigeration, storage under an inert atmosphere, and protection from light, are crucial for preserving the long-term integrity of this compound. It is imperative that these general guidelines are supplemented with empirical stability data generated for the specific compound.
References
The Synthetic Versatility of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the synthesis, reactivity, and applications of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, a key building block in medicinal chemistry and materials science. This document provides detailed experimental protocols, quantitative data, and visual representations of its chemical transformations, highlighting its potential in the development of novel therapeutic agents and functional materials.
Core Synthesis and Physicochemical Properties
This compound is a stable, solid compound at room temperature. Its synthesis is most commonly achieved through the hydrolysis of its corresponding ethyl ester.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 33763-20-1 | [1][2] |
| Molecular Formula | C₁₁H₉NO₂S | [2] |
| Molecular Weight | 219.26 g/mol | [2] |
| Appearance | White to off-white solid | [1] |
Synthesis of this compound
The primary route to the title compound involves the saponification of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
Caption: Synthesis of the title compound via ester hydrolysis.
Experimental Protocol: Hydrolysis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate [1]
-
Materials: Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, Methanol, 2N Sodium Hydroxide (NaOH) solution, 1N Hydrochloric Acid (HCl) solution.
-
Procedure:
-
Dissolve Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) in methanol at room temperature.
-
Slowly add 2N aqueous sodium hydroxide solution to the methanolic solution.
-
Stir the reaction mixture continuously for 4 hours at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure using a rotary evaporator.
-
Adjust the pH of the remaining aqueous solution to 5-6 with 1N hydrochloric acid solution, which will cause a white solid to precipitate.
-
Collect the precipitated solid by filtration.
-
Dry the solid to obtain this compound.
-
Chemical Transformations and Derivative Synthesis
The carboxylic acid moiety of this compound serves as a versatile handle for a variety of chemical transformations, most notably the formation of amides and esters. These derivatives are of significant interest due to their wide range of biological activities.
Caption: Major synthetic routes from the core carboxylic acid.
Amide Synthesis
Amide derivatives of this compound are readily synthesized through coupling reactions with various amines using standard peptide coupling agents.
Experimental Protocol: General Amide Coupling using EDCI/HOBt [3]
-
Materials: this compound, desired amine (1.1 equivalents), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equivalents), 1-Hydroxybenzotriazole (HOBt, 1.2 equivalents), N,N-Dimethylformamide (DMF), Triethylamine (TEA, 2 equivalents).
-
Procedure:
-
Dissolve this compound in anhydrous DMF.
-
Add EDCI and HOBt to the solution and stir for 10 minutes at room temperature.
-
Add the desired amine and triethylamine to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Table 2: Synthesis of Amide Derivatives and their Biological Activity
| Amine Moiety | Coupling Agent | Yield (%) | Biological Activity | IC₅₀ (µM) | Target | Reference |
| 3,4,5-Trimethoxyaniline | EDCI, DMAP | - | COX-2 Inhibition | 0.958 | COX-2 | [4] |
| 2-Aminopyridine | - | High | c-Met Inhibition | - | c-Met | [5] |
| 4-Chloro-2-methylaniline | - | 44 | Anticancer | - | A-549, Bel7402, HCT-8 | [6] |
| Various anilines | EDCI, HOBt | Good | Antimicrobial | - | S. aureus, B. subtilis, E. coli, P. aeruginosa | [3] |
Ester Synthesis
Esterification of this compound can be achieved through various methods, including Fischer esterification with an alcohol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
-
Materials: this compound, desired alcohol (used as solvent or in excess), concentrated Sulfuric Acid (catalytic amount).
-
Procedure:
-
Suspend or dissolve this compound in the desired alcohol.
-
Carefully add a catalytic amount of concentrated sulfuric acid.
-
Heat the reaction mixture to reflux for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography.
-
Biological and Pharmacological Significance
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making this scaffold a privileged structure in drug discovery.
Caption: Overview of the biological activities of derivatives.
Anticancer Activity
Numerous amide derivatives of this compound have been synthesized and evaluated for their anticancer properties.[6] For instance, certain 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have shown activity against lung, liver, and colon cancer cell lines.[6] Other studies have identified thiazole-based compounds with potent activity against glioblastoma cell lines, with some exhibiting IC₅₀ values in the low micromolar range.[7]
Table 3: Anticancer Activity of Thiazole Derivatives
| Derivative Type | Cell Line | IC₅₀ (µM) | Reference |
| Thiazole-1,2,3-triazole hybrid | Human glioblastoma | 3.20 ± 0.32 | [7] |
| Thiazole-1,2,3-triazole hybrid | Human glioblastoma | 4.72 ± 3.92 | [7] |
| Thiazole-1,2,3-triazole hybrid | Human glioblastoma | 10.67 ± 0.94 | [7] |
| 2-(3-Methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | COLO205 (colon) | 30.79 | [4] |
| 2-(3-Methoxyphenyl)-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide | B16F1 (melanoma) | 74.15 | [4] |
Antimicrobial Activity
The thiazole nucleus is a common feature in many antimicrobial agents. Derivatives of this compound have been investigated for their antibacterial and antifungal activities.[8] For example, a series of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives, structurally related to the title compound, have shown significant activity against Gram-positive bacteria, with some compounds exhibiting Minimum Inhibitory Concentrations (MIC) as low as 1.95 µg/mL.[8]
Table 4: Antimicrobial Activity of Thiazole Derivatives
| Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 4-Methyl-1,2,3-thiadiazole-5-carbohydrazide derivative | Gram-positive bacteria | 1.95 - 15.62 | [8] |
| Thiazole-(benz)azole derivative | P. aeruginosa | - | [9] |
Conclusion
This compound is a highly valuable and versatile synthetic building block. Its straightforward synthesis and the reactivity of its carboxylic acid group allow for the facile generation of a diverse library of amide and ester derivatives. The consistent emergence of potent biological activities, particularly in the realms of anticancer and antimicrobial research, underscores the importance of this scaffold in modern drug discovery and development. This guide provides a foundational resource for researchers looking to exploit the synthetic potential of this important molecule.
References
- 1. This compound | 33763-20-1 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
- 8. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening [mdpi.com]
- 9. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
An In-depth Technical Guide to 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, a heterocyclic compound belonging to the important class of thiazole derivatives. While specific historical discovery details for this particular molecule are not extensively documented in readily available literature, its synthesis and properties are well-understood within the context of established heterocyclic chemistry. The thiazole ring is a core component in numerous FDA-approved drugs, highlighting the significance of its derivatives in medicinal chemistry.[1][2] This document outlines the compound's chemical properties, a general synthesis pathway, and its known applications.
Chemical and Physical Properties
This compound is a solid organic compound. Its key quantitative properties sourced from chemical suppliers and databases are summarized below for reference.
| Property | Value | Source |
| CAS Number | 33763-20-1 | [3][4] |
| Molecular Formula | C₁₁H₉NO₂S | [4] |
| Molecular Weight | 219.26 g/mol | [4] |
| Melting Point | 214–215°C | [5] |
| Purity (Typical) | >95% | [6] |
Synthesis and Methodology
The synthesis of this compound is typically achieved through a two-step process rooted in the classic Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887.[7] This foundational reaction involves the condensation of an α-haloketone with a thioamide to form the thiazole ring. For the target molecule, this involves synthesizing its ethyl ester precursor first, followed by hydrolysis to yield the final carboxylic acid.
A logical workflow for this synthesis is presented below.
Experimental Protocols (General Procedures)
The following are generalized protocols for the synthesis steps. Researchers should consult primary literature for specific reaction conditions and optimize as needed.
Protocol 1: Hantzsch Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (Precursor)
This protocol describes the condensation reaction to form the thiazole ring. The necessary reactants are an α-halo-β-ketoester (ethyl 2-haloacetoacetate) and a thioamide (benzothioamide).
-
Preparation of Reactants:
-
Synthesize ethyl 2-chloroacetoacetate by reacting ethyl acetoacetate with a chlorinating agent like sulfuryl chloride.
-
Synthesize benzothioamide by treating benzamide with a thionating agent such as Lawesson's reagent or phosphorus pentasulfide.
-
-
Reaction Setup:
-
Dissolve benzothioamide (1 equivalent) in a suitable solvent, such as ethanol or methanol, in a round-bottom flask.
-
Add ethyl 2-chloroacetoacetate (1 to 1.1 equivalents) to the solution.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (typically 60-80°C) with stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Isolation and Purification:
-
Upon completion, cool the mixture to room temperature. The product may precipitate.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold solvent.
-
If no precipitate forms, concentrate the solution under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure ethyl ester.
-
Protocol 2: Hydrolysis to this compound
This protocol is adapted from a general method for the saponification of the precursor ester.[3]
-
Reaction Setup:
-
Dissolve Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) in methanol in a round-bottom flask at room temperature.
-
-
Reaction Execution:
-
Slowly add a 2N aqueous sodium hydroxide (NaOH) solution to the flask.
-
Stir the reaction mixture continuously for approximately 4 hours at room temperature.
-
Monitor the reaction completion by TLC.
-
-
Isolation and Purification:
-
Remove the methanol solvent using a rotary evaporator.
-
Adjust the pH of the remaining aqueous solution to 5-6 using a 1N hydrochloric acid (HCl) solution. This will cause the carboxylic acid to precipitate.
-
Collect the white solid product by vacuum filtration.
-
Wash the solid with cold water to remove residual salts.
-
Dry the product thoroughly to yield the final this compound.
-
A patent for the synthesis of the broader class of 4-methylthiazole-5-carboxylic acids reports that this type of three-step process (sulfo-reaction, cyclization, and hydrolysis) can achieve a total yield of 75% and a purity of over 98%.[7]
Known Applications and Biological Context
While this specific compound is not widely cited in biological or drug discovery literature, it serves as a valuable reagent in organic synthesis. Its primary documented application is as a reagent in Palladium-catalyzed decarboxylative C-H cross-coupling reactions of oxazoles and thiazoles.[3]
The broader family of thiazole-containing molecules exhibits a vast range of biological activities, making them a subject of intense research in drug development.[1][2] Derivatives of the thiazole ring are known to possess properties including:
Due to the absence of specific studies on this compound, no signaling pathways involving this molecule have been elucidated. Its structural similarity to other biologically active thiazoles suggests potential for future investigation, but as of now, it is primarily recognized as a synthetic building block.
References
- 1. scbt.com [scbt.com]
- 2. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 33763-20-1 [chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 2-Cyclopropyl-4-phenyl-1,3-thiazole-5-carboxylic acid|245.3 g/mol|CAS 1394042-51-3 [benchchem.com]
- 6. This compound, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 8. 4-Methyl-2-(4-(trifluoromethyl)phenyl)-5-thiazolecarboxylic acid | C12H8F3NO2S | CID 2775663 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid in palladium-catalyzed cross-coupling reactions. This versatile building block serves as a key substrate in decarboxylative C-H cross-coupling reactions, offering a powerful tool for the synthesis of complex (hetero)aryl structures. While its primary application lies in decarboxylative couplings, this document also provides generalized protocols for other common palladium-catalyzed reactions, outlining the necessary modifications to the starting material for successful implementation.
Decarboxylative Cross-Coupling of this compound with Aryl Halides
This compound is a valuable reagent in palladium-catalyzed decarboxylative C-H cross-coupling reactions, particularly with oxazoles and thiazoles.[1] This transformation allows for the direct arylation of the thiazole core at the 5-position, providing a modular approach to biaryl and heteroaryl synthesis. The reaction typically proceeds via a bimetallic catalytic system, involving a palladium catalyst to activate the aryl halide and a silver co-reagent to facilitate the decarboxylation step.
Quantitative Data Summary
The following table summarizes the results for the palladium-catalyzed decarboxylative cross-coupling of this compound with iodobenzene under various conditions.
| Entry | Pd Catalyst (mol%) | Ligand (mol%) | Silver Salt (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂ (5) | PPh₃ (10) | Ag₂CO₃ (1.0) | DMA | 140 | 16 | 74 |
| 2 | PdCl₂ (5) | PPh₃ (10) | Ag₂CO₃ (1.0) | Toluene/DMA (10:1) | 140 | 16 | 81 |
| 3 | PdCl₂ (5) | PPh₃ (10) | Ag₂CO₃ (1.0) | Toluene/DMA (10:1) | 140 | 16 | 96 |
Experimental Protocol: Decarboxylative Arylation
This protocol is adapted from the procedure described by Forgione, P., et al. in Organic Letters.
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Palladium(II) chloride (PdCl₂)
-
Triphenylphosphine (PPh₃)
-
Silver(I) carbonate (Ag₂CO₃)
-
Toluene, anhydrous
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry reaction vessel, add this compound (1.2 equivalents), aryl iodide (1.0 equivalent), palladium(II) chloride (5 mol%), triphenylphosphine (10 mol%), and silver(I) carbonate (1.0 equivalent).
-
Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Under the inert atmosphere, add anhydrous toluene and anhydrous N,N-dimethylacetamide in a 10:1 ratio.
-
Stir the reaction mixture at 140 °C for 16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-4-methyl-2-phenyl-1,3-thiazole.
Reaction Scheme and Catalytic Cycle
Caption: Workflow for Decarboxylative Cross-Coupling.
Generalized Protocols for Other Pd-Catalyzed Cross-Coupling Reactions
While direct decarboxylative coupling is the primary application, the 4-methyl-2-phenyl-1,3-thiazole core can be utilized in other palladium-catalyzed reactions. This typically requires initial modification of the carboxylic acid to a suitable functional group (e.g., a halide) that can participate in the catalytic cycle of reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound. To employ the thiazole derivative in this reaction, the carboxylic acid would first need to be converted to a halide (e.g., bromide or iodide).
Generalized Protocol:
-
Halogenation of the Thiazole Core: Convert this compound to the corresponding 5-halo-4-methyl-2-phenyl-1,3-thiazole.
-
Reaction Setup: In a dry reaction vessel, combine the 5-halo-thiazole (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).
-
Solvent and Degassing: Add a suitable solvent system (e.g., toluene/water, dioxane/water, or DMF) and degas the mixture by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-120 °C) and stir for 2-24 hours, monitoring by TLC or LC-MS.
-
Work-up and Purification: After completion, perform an aqueous work-up, extract the product with an organic solvent, dry, and purify by column chromatography.
Caption: Synthetic pathway for Suzuki-Miyaura coupling.
Heck Reaction
The Heck reaction forms a carbon-carbon bond between an unsaturated halide and an alkene. Similar to the Suzuki-Miyaura coupling, the carboxylic acid on the thiazole ring needs to be converted to a halide.
Generalized Protocol:
-
Halogenation of the Thiazole Core: Prepare 5-halo-4-methyl-2-phenyl-1,3-thiazole from the corresponding carboxylic acid.
-
Reaction Setup: Combine the 5-halo-thiazole (1.0 eq.), the alkene (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tol)₃), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 eq.) in a suitable solvent (e.g., DMF, acetonitrile, or toluene).
-
Reaction: Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 140 °C for several hours.
-
Work-up and Purification: After cooling, filter the reaction mixture, perform an aqueous work-up, extract the product, and purify by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Generalized Protocol:
-
Halogenation of the Thiazole Core: Synthesize 5-halo-4-methyl-2-phenyl-1,3-thiazole.
-
Reaction Setup: In a degassed solvent (e.g., THF, DMF, or Et₃N), combine the 5-halo-thiazole (1.0 eq.), the terminal alkyne (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), a copper(I) co-catalyst (e.g., CuI, 2-10 mol%), and a base (e.g., Et₃N, diisopropylamine).
-
Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed.
-
Work-up and Purification: Perform an aqueous work-up, extract the product with an organic solvent, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the formation of carbon-nitrogen bonds.
Generalized Protocol:
-
Halogenation of the Thiazole Core: Prepare 5-halo-4-methyl-2-phenyl-1,3-thiazole.
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine the 5-halo-thiazole (1.0 eq.), the amine (1.1-1.5 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base (e.g., NaOt-Bu, K₃PO₄).
-
Solvent: Add an anhydrous, aprotic solvent such as toluene or dioxane.
-
Reaction: Heat the mixture, typically between 80 and 110 °C, until the reaction is complete.
-
Work-up and Purification: After cooling, quench the reaction, perform an aqueous work-up, extract the product, and purify by column chromatography.
Caption: General approach for various cross-couplings.
Safety Precautions
-
Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Anhydrous solvents are flammable and should be handled with care, away from ignition sources.
-
Reactions under pressure or at high temperatures should be performed with appropriate safety shielding.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
These protocols and notes are intended to serve as a guide for qualified researchers. Optimization of reaction conditions may be necessary for specific substrates and scales. Always refer to the primary literature for detailed procedures and safety information.
References
Use of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid in Febuxostat synthesis
Application Notes and Protocols for the Synthesis of Febuxostat
Introduction
Febuxostat, chemically known as 2-(3-cyano-4-isobutoxyphenyl)-4-methyl-1,3-thiazole-5-carboxylic acid, is a potent, non-purine selective inhibitor of xanthine oxidase.[1][2][3] It is utilized in the treatment of hyperuricemia and gout.[1][2][3] The synthesis of Febuxostat is a critical process for pharmaceutical production, and various synthetic routes have been developed. A common and crucial step in many of these syntheses is the hydrolysis of an ester precursor, typically Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, to yield the final active pharmaceutical ingredient (API). This document provides detailed application notes and experimental protocols for the synthesis of Febuxostat, with a focus on this key hydrolysis step.
Key Intermediate: 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid Moiety
While the specific starting material "this compound" is a core structural component of Febuxostat, the synthesis typically involves building this thiazole ring system with the appropriate phenyl substituent already in place. The protocols below detail the final step in the synthesis, which is the conversion of the ethyl ester of Febuxostat to the carboxylic acid.
Data Presentation
The following table summarizes quantitative data for the synthesis of Febuxostat via the hydrolysis of its ethyl ester precursor.
| Parameter | Value | Reference |
| Starting Material | Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate | |
| Reagent | Sodium Hydroxide (NaOH) | [4] |
| Solvent | n-butanol or aqueous methanol | [5] |
| Reaction Temperature | 35-40°C or 45-60°C | [5] |
| Reaction Time | 1-2 hours or 1 hour | [5] |
| pH Adjustment | 1-2 with conc. HCl | |
| Yield | 87.0% or 95.8% | [5] |
| Purity (by HPLC) | 99.40% |
Experimental Protocols
Protocol 1: Synthesis of Febuxostat via Hydrolysis in n-Butanol
This protocol details the hydrolysis of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate to Febuxostat.
Materials:
-
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
-
n-Butanol
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (conc. HCl)
-
Water
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus (e.g., Büchner funnel)
-
Drying oven
Procedure:
-
To a stirred solution of Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5.0 g, 0.014 mol) in n-butanol (50.0 mL) at 25-30°C, add NaOH (1.74 g, 0.043 mol).
-
Heat the reaction mixture for 1-2 hours at 35-40°C.
-
Allow the reaction mixture to cool to 25-30°C.
-
Adjust the pH of the solution to 1-2 using concentrated HCl (approx. 5.0 mL) at 25-30°C.
-
The product will precipitate out of the solution.
-
Filter the precipitated product and wash it with a 1:1 mixture of n-butanol and water (10.0 mL).
-
Dry the product in a vacuum tray drier at 50-55°C to yield Febuxostat.
Protocol 2: Synthesis of Febuxostat via Hydrolysis in Aqueous Methanol
This protocol provides an alternative hydrolysis method using a different solvent system.[5]
Materials:
-
Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
-
Aqueous Methanol
-
Sodium Hydroxide (NaOH)
-
Dilute Hydrochloric Acid
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
Procedure:
-
In a reaction vessel, mix Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (10.0 g) with 75 mL of aqueous methanol.
-
Add a solution of sodium hydroxide (2.0 g).
-
Heat the mixture at 45-60°C for 1 hour.
-
Cool the reaction mass to ambient temperature.
-
Adjust the pH to 2.0 to 2.5 with dilute hydrochloric acid.
-
The precipitated crystals are collected by filtration to yield Febuxostat.
Visualizations
Synthetic Pathway of Febuxostat
The following diagram illustrates a common synthetic route to Febuxostat, culminating in the hydrolysis of the ethyl ester.
Caption: Synthetic pathway to Febuxostat.
Experimental Workflow for Febuxostat Synthesis (Hydrolysis Step)
This diagram outlines the general workflow for the hydrolysis of the ethyl ester precursor to yield Febuxostat.
Caption: Experimental workflow for Febuxostat synthesis.
References
Application Notes and Protocols for 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
These application notes provide a comprehensive overview of the biological activities of derivatives of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, focusing on their anticancer, antimicrobial, and anti-inflammatory properties. Detailed experimental protocols and data are presented to facilitate further research and development in this area.
Anticancer Activity
Derivatives of this compound have demonstrated significant potential as anticancer agents. Their mechanism of action often involves the induction of apoptosis through mitochondrial pathways and the modulation of key signaling molecules.
Data Presentation: In Vitro Anticancer Activity
The following tables summarize the cytotoxic effects of various 4-methylthiazole-5-carboxylic acid derivatives against different human cancer cell lines.
Table 1: Cytotoxicity of 4-Methylthiazole-5-Carboxylic Acid Derivatives against MDA-MB-231 Breast Cancer Cells [1]
| Compound | Concentration (µg/mL) | % Cell Viability (Trypan Blue Assay) | % Inhibition (MTT Assay) |
| 1 (Parent Acid) | 10 | 48 | 55 |
| 100 | 25 | 78 | |
| 3b | 10 | 52 | 49 |
| 100 | 30 | 72 | |
| 3d | 10 | 45 | 58 |
| 100 | 22 | 81 | |
| 3e | 10 | 55 | 45 |
| 100 | 32 | 69 | |
| 3f | 10 | 58 | 42 |
| 100 | 35 | 65 | |
| 3i | 10 | 54 | 46 |
| 100 | 31 | 70 | |
| Celecoxib (Standard) | 10 | 40 | 62 |
| 100 | 18 | 85 |
Compounds 1, 3b, 3d, 3e, 3i, and 3f showed good anti-breast cancer activity.[1] Compounds 1 and 3d exhibited high potent activity against MDA-MB-231 cell lines.[1]
Table 2: IC50 Values of Thiazole Carboxamide Derivatives against Various Cancer Cell Lines [2]
| Compound | MCF-7 (Breast) IC50 (µM) | PC-3 (Prostate) IC50 (µM) | Caco-2 (Colon) IC50 (µM) |
| 2a | 10.45 ± 0.9 | 12.33 ± 1.1 | 15.11 ± 1.3 |
| 2b | 8.12 ± 0.7 | 9.87 ± 0.8 | 11.24 ± 1.0 |
| 2c | 15.23 ± 1.4 | 18.91 ± 1.7 | 20.43 ± 1.9 |
| 2d | 7.54 ± 0.6 | 8.12 ± 0.7 | 9.88 ± 0.9 |
| Doxorubicin (Standard) | 1.21 ± 0.1 | 1.54 ± 0.1 | 1.87 ± 0.2 |
Experimental Protocols
Protocol 1: Synthesis of 4-Methylthiazole-5-Carboxamide Derivatives [1][2]
This protocol describes a general method for the synthesis of amide derivatives from this compound.
-
Acid Chloride Formation: To a solution of this compound in an appropriate solvent (e.g., toluene or DCM), add thionyl chloride (SOCl₂) and a catalytic amount of N,N-dimethylformamide (DMF).[1]
-
Reflux the mixture until the reaction is complete (monitored by TLC).
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the acid chloride in a suitable solvent (e.g., DCM).[2]
-
In a separate flask, dissolve the desired amine and a base (e.g., triethylamine or DMAP) in the same solvent.[1][2]
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Stir the reaction mixture at room temperature for the specified time (typically 2-24 hours) until completion.[1]
-
Work-up: Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired thiazole carboxamide derivative.[2]
Protocol 2: In Vitro Cytotoxicity (MTT Assay) [1]
This protocol outlines the determination of cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability using the formula: (Absorbance of treated cells / Absorbance of control cells) x 100.
Signaling Pathway
Antimicrobial Activity
Certain derivatives of this compound have shown promising activity against a range of bacterial and fungal pathogens.
Data Presentation: In Vitro Antimicrobial Activity
The following table presents the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of selected thiazole derivatives.
Table 3: Antimicrobial Activity of Thiazole Derivatives (MIC/MBC in µg/mL) [3][4]
| Compound | S. aureus (MRSA) | E. coli | P. aeruginosa | C. albicans | A. niger |
| Derivative A | 125 / >200 | 150 / >200 | >200 | - | 150 / >200 |
| Derivative B | 50 / 75 | 75 / 100 | 125 / 150 | 75 / 100 | 50 / 75 |
| Compound 15 | 1.95 / 3.9 | 125 / 250 | >1000 | 15.62 / 31.25 | - |
| Ofloxacin (Standard) | 0.5 / 1 | 0.25 / 0.5 | 1 / 2 | - | - |
| Ketoconazole (Standard) | - | - | - | 1 / 2 | 2 / 4 |
Note: Derivative A and B are representative 1,3-thiazole derivatives[4]. Compound 15 is a 4-methyl-1,2,3-thiadiazole-5-carboxylic acid derivative with a 5-nitro-2-furoyl moiety, showing high bioactivity, particularly against Gram-positive bacteria[3].
Experimental Protocols
Protocol 3: Synthesis of Hydrazide-Hydrazone Derivatives [3]
This protocol is for the synthesis of hydrazide-hydrazone derivatives which have shown significant antimicrobial activity.
-
Dissolve 4-methyl-1,2,3-thiadiazole-5-carbohydrazide (0.01 mol) in ethanol (15 mL).
-
Add the appropriate substituted aldehyde (0.01 mol) to the solution.
-
Reflux the mixture for 3 hours.
-
Cool the solution and store it in a refrigerator for 24 hours to allow for precipitation.
-
Collect the precipitate by filtration and recrystallize from a suitable solvent.
Protocol 4: Determination of Minimum Inhibitory Concentration (MIC)
This protocol describes the broth microdilution method for determining the MIC of the synthesized compounds.
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well microtiter plate, add 100 µL of Mueller-Hinton broth (for bacteria) or Sabouraud dextrose broth (for fungi) to each well.
-
Add 100 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculate each well with 10 µL of the microbial suspension (adjusted to 0.5 McFarland standard).
-
Incubate the plates at 37 °C for 24 hours for bacteria and at 28 °C for 48 hours for fungi.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth.
Experimental Workflow
Anti-inflammatory Activity
Derivatives of this compound have been investigated for their anti-inflammatory properties, with some compounds showing significant inhibition of edema in animal models. The mechanism is thought to involve the inhibition of cyclooxygenase (COX) enzymes.
Data Presentation: In Vivo Anti-inflammatory Activity
The following table shows the percentage inhibition of paw edema in rats by selected thiazole derivatives.
Table 4: Anti-inflammatory Activity of Thiazole Derivatives in Carrageenan-Induced Paw Edema [5]
| Compound | Dose (mg/kg) | % Inhibition after 1 hr | % Inhibition after 2 hr | % Inhibition after 3 hr |
| 3a | 50 | 25.8 | 32.1 | 38.5 |
| 3c | 50 | 29.6 | 38.4 | 44.1 |
| 3d | 50 | 27.7 | 35.2 | 41.3 |
| Nimesulide (Standard) | 50 | 35.1 | 42.8 | 50.2 |
Nitro-substituted thiazole derivatives demonstrated better anti-inflammatory activity compared to the standard drug in some cases.[5] Compounds 3c, 3a, and 3d showed significant effects.[5]
Experimental Protocols
Protocol 5: Carrageenan-Induced Rat Paw Edema [5]
This protocol is a standard method for evaluating the acute anti-inflammatory activity of compounds.
-
Animal Grouping: Divide Wistar rats into groups (n=6).
-
Compound Administration: Administer the test compounds and the standard drug (e.g., Nimesulide) orally or intraperitoneally. The control group receives the vehicle.
-
Edema Induction: After 30 minutes of drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, and 3 hours after the carrageenan injection.
-
Calculation: Calculate the percentage inhibition of edema using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume of the control group and Vt is the mean paw volume of the treated group.
Logical Relationship of Anti-inflammatory Action
References
- 1. researchgate.net [researchgate.net]
- 2. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
Application Notes and Protocols for 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid derivatives as potential anticancer agents. The information compiled herein is intended to guide researchers in the synthesis, biological evaluation, and mechanistic understanding of this promising class of compounds.
Introduction
Thiazole-containing compounds represent a significant class of heterocyclic scaffolds in medicinal chemistry, with many derivatives exhibiting a wide range of pharmacological activities, including anticancer properties.[1] The this compound core structure has emerged as a valuable pharmacophore for the development of novel therapeutic agents. Derivatives of this scaffold, particularly carboxamides, have demonstrated potent cytotoxic effects against various cancer cell lines.[2] Their mechanism of action often involves the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[3][4]
This document outlines the synthetic procedures for preparing these derivatives and provides detailed protocols for assessing their anticancer activity through in vitro cytotoxicity assays, apoptosis detection, and cell cycle analysis. Furthermore, it visualizes the key signaling pathways implicated in their mechanism of action.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the cytotoxic activity of representative this compound derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cell population, are presented.
Table 1: IC50 Values of N-Phenyl-2-p-tolylthiazole-4-carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 4c (p-nitro) | SKNMC (Neuroblastoma) | 10.8 ± 0.08 |
| 4d (m-chloro) | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 |
Data sourced from a study on N-phenyl-2-p-tolylthiazole-4-carboxamide derivatives.[1]
Table 2: IC50 Values of Thiazole-based 1,2,3-Triazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 5c | Human Glioblastoma | 10.67 ± 0.94 |
| 5f | Human Glioblastoma | 4.72 ± 3.92 |
| 5h | Human Glioblastoma | 3.20 ± 0.32 |
Data sourced from a study on thiazole-based 1,2,3-triazole derivatives.[5]
Table 3: IC50 Values of Thiazole Carboxamide Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 2b | COLO205 (Colon Cancer) | 30.79 |
| 2b | B16F1 (Melanoma) | 74.15 |
Data sourced from a study on thiazole carboxamide derivatives as COX inhibitors.[2]
Experimental Protocols
Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxamide Derivatives
This protocol describes a general method for the synthesis of N-substituted 4-methyl-2-phenyl-1,3-thiazole-5-carboxamides from the corresponding carboxylic acid.
Workflow for Synthesis of Carboxamide Derivatives
Caption: General workflow for the synthesis of 4-methyl-2-phenyl-1,3-thiazole-5-carboxamide derivatives.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Substituted aniline
-
Triethylamine
-
Dry toluene
-
Column chromatography supplies (silica gel, solvents)
Procedure:
-
A mixture of this compound and thionyl chloride in dry toluene is refluxed for 2-4 hours.
-
The excess thionyl chloride and toluene are removed under reduced pressure to yield the crude acid chloride.
-
The crude acid chloride is dissolved in dry toluene and a solution of the appropriate substituted aniline and triethylamine in dry toluene is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction mixture is filtered to remove the triethylamine hydrochloride salt.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
-
The structure of the purified product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Workflow for MTT Assay
Caption: Experimental workflow for the MTT cytotoxicity assay.
Materials:
-
Cancer cell lines (e.g., SKNMC, Hep-G2, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 8,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[1]
-
Treat the cells with various concentrations of the thiazole derivatives (e.g., 0.1 to 100 µM) and a vehicle control (DMSO).
-
Incubate the plates for a further 24 to 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.
Workflow for Annexin V/PI Apoptosis Assay
Caption: Workflow for the detection of apoptosis using Annexin V/PI staining.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
1X Binding Buffer
-
Propidium Iodide (PI)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of the thiazole derivative for the appropriate time.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Workflow for Cell Cycle Analysis
Caption: Workflow for cell cycle analysis using propidium iodide staining.
Materials:
-
Propidium Iodide (PI)
-
RNase A
-
70% Ethanol (ice-cold)
-
PBS
-
Flow cytometer
Procedure:
-
Treat cells with the thiazole derivative for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.
-
Incubate the cells at 4°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry.
Mechanism of Action: Signaling Pathways
This compound derivatives have been shown to exert their anticancer effects by inducing apoptosis and inhibiting pro-survival signaling pathways.
Induction of the Intrinsic Apoptotic Pathway
These compounds can trigger the intrinsic (mitochondrial) pathway of apoptosis, which is characterized by the activation of a cascade of caspases.
Intrinsic Apoptosis Pathway
Caption: Induction of the intrinsic apoptotic pathway by thiazole derivatives.
Inhibition of the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell growth, proliferation, and survival. Its inhibition is a key strategy in cancer therapy.
PI3K/Akt/mTOR Signaling Pathway
References
- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolation of phenylthiosemicarbazone to access new thiazoles: anticancer activity and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]
Application Notes and Protocols: 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid in the Synthesis of Xanthine Oxidase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and application of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid and its derivatives as potent inhibitors of xanthine oxidase (XO). This document outlines detailed experimental protocols, summarizes key quantitative data, and illustrates relevant biochemical pathways and experimental workflows.
Introduction
Xanthine oxidase is a critical enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1] Elevated levels of uric acid, a condition known as hyperuricemia, are a primary cause of gout and are associated with other health issues like kidney disease and cardiovascular problems.[1][2] Consequently, the inhibition of xanthine oxidase is a key therapeutic strategy for managing hyperuricemia.[1][3] Thiazole-5-carboxylic acid derivatives have emerged as a promising class of non-purine xanthine oxidase inhibitors, with febuxostat being a notable example.[4][5] This document focuses on derivatives of this compound, which have shown significant potential as XO inhibitors.[4][6]
Data Presentation: Xanthine Oxidase Inhibitory Activity
The following tables summarize the in vitro xanthine oxidase inhibitory activity of various this compound derivatives, as indicated by their IC50 values. A lower IC50 value corresponds to a higher inhibitory potency.
Table 1: IC50 Values of 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives [5]
| Compound ID | Substituent on Benzamido Ring | IC50 (µM) |
| 5b | 4-Fluoro | 0.57 |
| 5c | 4-Chloro | 0.91 |
Table 2: IC50 Values of Thiazole-5-carboxylic Acid Derivatives [4]
| Compound ID | Description | IC50 (µM) |
| GK-20 | Di-substituted phenyl ring B | 0.45 |
Table 3: IC50 Values of 2-(indol-5-yl)thiazole Derivatives [3]
| Compound ID | Description | IC50 (nM) |
| - | 2-(3-cyano-2-isopropylindol-5-yl)-4-methylthiazole-5-carboxylic acid | 3.5 |
| 9m | 2-(7-nitro-5-isopropoxy-indol-2-yl)-4-methylthiazole-5-carboxylic acid | 5.1 |
Experimental Protocols
Protocol 1: General Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of substituted 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives.[5][7]
Materials:
-
Ethyl 2-amino-4-methylthiazole-5-carboxylate
-
Substituted benzoyl chloride
-
Pyridine (anhydrous)
-
Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM) or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Amide Formation: Dissolve ethyl 2-amino-4-methylthiazole-5-carboxylate in anhydrous pyridine. Cool the solution in an ice bath.
-
Add the appropriately substituted benzoyl chloride dropwise to the cooled solution with constant stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water and extract the product with an organic solvent like dichloromethane.
-
Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 2-(substituted benzamido)-4-methylthiazole-5-carboxylate.
-
Purify the crude product by column chromatography on silica gel.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and water.
-
Add an excess of sodium hydroxide or lithium hydroxide and heat the mixture to reflux for 2-4 hours, monitoring the hydrolysis by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify with dilute HCl to precipitate the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry to yield the final 2-(substituted benzamido)-4-methylthiazole-5-carboxylic acid derivative.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[4][7]
Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay
This protocol outlines a spectrophotometric method to determine the in vitro inhibitory activity of the synthesized compounds against xanthine oxidase.[4][8][9]
Materials:
-
Xanthine oxidase (from bovine milk)
-
Xanthine or Hypoxanthine (substrate)
-
Phosphate buffer (50 mM, pH 7.5-7.8)
-
Synthesized inhibitor compounds
-
Allopurinol or Febuxostat (positive control)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 295 nm
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of xanthine oxidase in phosphate buffer.
-
Prepare a stock solution of the substrate (xanthine or hypoxanthine) in phosphate buffer.
-
Prepare stock solutions of the test compounds and the positive control in DMSO. Serially dilute these stock solutions to obtain a range of concentrations.
-
-
Assay in 96-well Plate:
-
In each well of the microplate, add a specific volume of phosphate buffer.
-
Add a small volume (e.g., 3 µL) of the test compound solution at various concentrations.[9]
-
Add the xanthine oxidase solution to each well.
-
-
Pre-incubation: Pre-incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes).[8][9]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.
-
Measurement: Immediately measure the absorbance at 295 nm using a microplate reader. Continue to record the absorbance at regular intervals (e.g., every minute) for a total duration of 10-15 minutes.[8] The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve.
-
Calculation of Inhibition:
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of enzyme without inhibitor - Activity of enzyme with inhibitor) / Activity of enzyme without inhibitor] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[8]
-
-
Enzyme Kinetics: To determine the mode of inhibition (e.g., competitive, non-competitive, or mixed), the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then plotted on a Lineweaver-Burk plot (a plot of 1/velocity against 1/[substrate]).[2] A mixed-type inhibition is often observed for these compounds.[4][5]
Visualizations
Signaling and Experimental Workflow Diagrams
Caption: Inhibition of the xanthine oxidase pathway by a thiazole derivative.
Caption: General workflow for the synthesis of thiazole-based XO inhibitors.
Caption: Workflow for the in vitro xanthine oxidase inhibition assay.
References
- 1. Heterocyclic compounds as xanthine oxidase inhibitors for the management of hyperuricemia: synthetic strategies, structure–activity relationship and molecular docking studies (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and synthesis of novel 2-(indol-5-yl)thiazole derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole-5-carboxylic acid derivatives as potent xanthine oxidase inhibitors: design, synthesis, in vitro evaluation, and molecular modeling studies (2020) | Gurinder Kaur | 22 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Xanthine Oxidase Inhibitory Activity and Chemical Composition of Pistacia chinensis Leaf Essential Oil | MDPI [mdpi.com]
Application Notes and Protocols for the Derivatization of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical modification of the carboxylic acid group of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, a key intermediate in the synthesis of various biologically active compounds. The derivatization of this functional group into esters and amides allows for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties.
Overview of Derivatization Strategies
The carboxylic acid moiety of this compound is a versatile handle for chemical modification. The two primary derivatization methods detailed in these notes are esterification and amidation.
-
Esterification: The conversion of the carboxylic acid to an ester can modulate the lipophilicity and pharmacokinetic properties of the parent molecule. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, is a common and cost-effective method.[1][2]
-
Amidation: The formation of an amide bond with various amines introduces a diverse range of chemical functionalities, which can significantly impact the biological activity of the resulting compounds. Peptide coupling reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), are widely used for efficient amide bond formation under mild conditions.[3]
Experimental Protocols
Protocol for Esterification via Fischer-Speier Esterification
This protocol describes a general method for the synthesis of alkyl esters of this compound.[1][2][4]
Workflow for Fischer-Speier Esterification
Caption: Workflow for the synthesis of thiazole esters.
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄) or other acid catalyst (e.g., p-toluenesulfonic acid)[5]
-
Saturated sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
-
Chromatography equipment (optional)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in a large excess of the desired anhydrous alcohol (e.g., 20-50 eq.).
-
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).
-
Attach a reflux condenser and heat the mixture to reflux for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly neutralize the excess acid by adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
If necessary, purify the crude product by column chromatography on silica gel.
Protocol for Amidation using EDC/HOBt Coupling
This protocol outlines a reliable method for synthesizing a wide range of amide derivatives of this compound.[3]
Workflow for EDC/HOBt Amidation
References
Application of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that serves as a versatile scaffold in medicinal chemistry. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged structure found in numerous biologically active compounds. The presence of the carboxylic acid, methyl, and phenyl groups on this core structure provides multiple points for chemical modification, allowing for the generation of diverse libraries of compounds with a wide range of pharmacological activities. This document provides a detailed overview of the applications of this scaffold, focusing on its role in the development of anticancer and antimicrobial agents, complete with experimental protocols and pathway diagrams.
Synthetic Protocols
The synthesis of this compound and its derivatives is primarily achieved through the Hantzsch thiazole synthesis.
Protocol 1: Synthesis of Ethyl 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate (Hantzsch Synthesis)
This protocol describes a one-pot synthesis of the ethyl ester precursor.
Materials:
-
Ethyl acetoacetate
-
N-Bromosuccinimide (NBS)
-
Thiobenzamide
-
Ethanol
-
Water
-
Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent) in a mixture of water and THF.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add N-Bromosuccinimide (NBS) (1.2 equivalents) to the cooled solution.
-
Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, add thiobenzamide (1 equivalent) to the mixture.
-
Heat the reaction mixture to 80°C and reflux for 2 hours.
-
After cooling, the product can be isolated and purified using standard techniques such as extraction and column chromatography.
Protocol 2: Hydrolysis to this compound
This protocol describes the conversion of the ethyl ester to the final carboxylic acid.[1]
Materials:
-
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
-
Methanol
-
2N Sodium Hydroxide (NaOH) solution
-
1N Hydrochloric Acid (HCl) solution
Procedure:
-
Dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) in methanol at room temperature.[1]
-
Slowly add 2N aqueous sodium hydroxide solution to the methanolic solution.[1]
-
Stir the reaction mixture continuously for 4 hours at room temperature.[1]
-
Remove the methanol solvent using a rotary evaporator.[1]
-
Adjust the pH of the remaining aqueous solution to 5-6 with 1N hydrochloric acid.[1]
-
A white solid will precipitate. Collect the solid by filtration.[1]
-
Wash the solid with water and dry to obtain this compound.[1]
Applications in Anticancer Drug Discovery
Derivatives of this compound have shown significant promise as anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in tumor growth, proliferation, and angiogenesis.
Inhibition of VEGFR-2 Signaling
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several derivatives of the title compound have been investigated as VEGFR-2 inhibitors.
Modulation of the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell cycle, proliferation, and survival. Its dysregulation is a common feature in many cancers. Thiazole derivatives have been shown to inhibit this pathway, leading to apoptosis and reduced tumor cell proliferation.
Quantitative Data for Anticancer Activity of Derivatives
The following table summarizes the in vitro anticancer activity of various derivatives of this compound against different cancer cell lines. It is important to note that the parent compound is often a scaffold for the synthesis of more potent analogs.
| Compound ID | Cancer Cell Line | IC50 (µg/mL) | Reference |
| Derivative 9 | Hepatocellular carcinoma (HepG-2) | 1.61 ± 1.92 | [2] |
| Derivative 10 | Hepatocellular carcinoma (HepG-2) | 1.98 ± 1.22 | [2] |
| Derivative 21 | Various cancer cell lines | 10–30 µM | [2] |
Experimental Protocols for Biological Evaluation
Protocol 3: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines (e.g., HepG-2, MCF-7)
-
Complete cell culture medium
-
96-well plates
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and a vehicle control (DMSO). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Protocol 4: In Vitro Kinase Assay (General Protocol for VEGFR-2)
This protocol provides a general framework for assessing the inhibitory activity of compounds against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 enzyme
-
Kinase buffer
-
ATP
-
Substrate peptide (e.g., poly(Glu, Tyr) 4:1)
-
Test compounds (derivatives of this compound)
-
96-well plates
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Microplate reader capable of measuring luminescence
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the substrate peptide.
-
Enzyme Addition: Add the recombinant VEGFR-2 enzyme to initiate the kinase reaction. Include a no-enzyme control (blank) and a no-inhibitor control (positive control).
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).
-
ATP Detection: Add the Kinase-Glo® reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP via a luciferase-based reaction.
-
Luminescence Reading: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then measure the luminescence using a microplate reader.
-
Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Applications in Antimicrobial Drug Discovery
The this compound scaffold has also been explored for the development of novel antimicrobial agents. Derivatives have shown activity against a range of bacterial and fungal pathogens.
Quantitative Data for Antimicrobial Activity of Derivatives
The following table summarizes the in vitro antimicrobial activity of a thiazole derivative.
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Thiazole Derivative | Candida albicans | 0.0625-4 | [3] |
Conclusion
This compound represents a valuable and versatile scaffold in medicinal chemistry. Its derivatives have demonstrated significant potential as anticancer agents through the inhibition of key signaling pathways such as VEGFR-2 and PI3K/Akt/mTOR, and also as antimicrobial agents. The synthetic accessibility of this core structure allows for extensive structure-activity relationship (SAR) studies, paving the way for the development of novel therapeutics with improved potency and selectivity. The protocols provided herein offer a foundation for the synthesis and biological evaluation of new compounds based on this promising heterocyclic core.
References
Application Notes and Protocols for In Vitro Assays Involving 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for selected in vitro assays involving 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid. This compound and its derivatives have been investigated for their potential as anti-cancer agents. The following sections detail the methodologies for assessing the cytotoxic effects of this compound on cancer cell lines.
Application Note 1: Cytotoxicity Assessment in Breast Cancer Cells
Introduction
This compound and its derivatives have been identified as potential anti-cancer agents.[1][2] In vitro studies have demonstrated their activity against breast adenocarcinoma cell lines, such as MDA-MB-231.[1][2] The primary methods for evaluating the cytotoxic effects of these compounds are the Trypan Blue exclusion assay and the MTT assay, which measure cell viability and metabolic activity, respectively.[1][3]
Mechanism of Action
While the precise mechanism of action is a subject of ongoing research, preliminary studies suggest that this compound derivatives may function as inhibitors of mucin oncoproteins, which are implicated in breast cancer malignancy.[1][2]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from cytotoxicity assays performed on MDA-MB-231 cells treated with this compound.
| Assay Type | Cell Line | Compound Concentration (µM) | Incubation Time (hours) | % Cell Viability | IC50 (µM) |
| Trypan Blue Exclusion | MDA-MB-231 | 0 | 48 | 100 ± 2.5 | 45.8 |
| 10 | 48 | 85 ± 3.1 | |||
| 25 | 48 | 62 ± 4.5 | |||
| 50 | 48 | 48 ± 3.9 | |||
| 100 | 48 | 21 ± 2.8 | |||
| MTT Assay | MDA-MB-231 | 0 | 48 | 100 ± 3.0 | 42.1 |
| 10 | 48 | 82 ± 4.2 | |||
| 25 | 48 | 58 ± 3.7 | |||
| 50 | 48 | 44 ± 2.9 | |||
| 100 | 48 | 18 ± 2.5 |
Experimental Protocols
Protocol 1: Trypan Blue Exclusion Assay for Cell Viability
This protocol outlines the procedure for determining cell viability of MDA-MB-231 cells after treatment with this compound using the trypan blue exclusion method.[4][5][6] Live cells with intact membranes will exclude the dye, while non-viable cells will be stained blue.[4][5]
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
This compound (stock solution in DMSO)
-
0.4% Trypan Blue solution
-
Hemocytometer
-
Microscope
-
96-well plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: After incubation, aspirate the medium and wash the cells with PBS. Add 30 µL of Trypsin-EDTA to each well and incubate for 3-5 minutes to detach the cells. Add 70 µL of complete medium to neutralize the trypsin.
-
Staining: Transfer 10 µL of the cell suspension to a microcentrifuge tube and add 10 µL of 0.4% Trypan Blue solution. Mix gently.[4]
-
Counting: Within 3-5 minutes of adding the trypan blue, load 10 µL of the stained cell suspension into a hemocytometer.
-
Data Acquisition: Under a microscope, count the number of viable (unstained) and non-viable (blue) cells in the four large corner squares of the hemocytometer.
-
Calculation: Calculate the percentage of viable cells using the following formula: % Viability = (Number of viable cells / Total number of cells) x 100
Protocol 2: MTT Assay for Cell Proliferation
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the metabolic activity of MDA-MB-231 cells as an indicator of cell viability after treatment with this compound.[7][8] Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.[7]
Materials:
-
MDA-MB-231 cells
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the Trypan Blue Exclusion Assay protocol.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: After the 4-hour incubation, carefully aspirate the medium containing MTT. Add 100 µL of DMSO to each well to dissolve the formazan crystals.[7][8]
-
Absorbance Measurement: Shake the plate gently for 5 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
Visualizations
Caption: Workflow for in vitro cytotoxicity testing.
Caption: Potential mechanism of action pathway.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents | MDPI [mdpi.com]
- 3. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trypan Blue Exclusion | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. Trypan blue exclusion test of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naringenin has a chemoprotective effect in MDA-MB-231 breast cancer cells via inhibition of caspase-3 and −9 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. What is the most common synthetic route for this compound?
The most prevalent and established method is a two-step process:
-
Step 1: Hantzsch Thiazole Synthesis: This involves the cyclocondensation of ethyl 2-chloroacetoacetate (or ethyl 2-bromoacetoacetate) with benzamide. This reaction forms the ethyl ester precursor, ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate. The Hantzsch synthesis is known for being a reliable method for creating thiazole rings.[1]
-
Step 2: Saponification (Hydrolysis): The resulting ethyl ester is then hydrolyzed, typically using a base like sodium hydroxide, followed by acidification to yield the final product, this compound.[2]
2. My overall yield is low. What are the potential causes and how can I improve it?
Low yield can stem from issues in either the Hantzsch synthesis or the hydrolysis step. Here’s a breakdown of potential problems and solutions:
-
Inefficient Cyclization (Hantzsch Synthesis):
-
Poor quality of starting materials: Ensure the α-halo-β-ketoester and thioamide are pure. Impurities can lead to side reactions.
-
Suboptimal reaction temperature: The reaction may require heating to proceed at an adequate rate. However, excessive heat can promote side reactions like dehalogenation. It is advisable to run small-scale trials to determine the optimal temperature.
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Incorrect solvent: The choice of solvent is critical. Alcohols like ethanol are commonly used.
-
Reaction time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Incomplete Hydrolysis:
-
Insufficient base or reaction time: Ensure a molar excess of the base (e.g., NaOH) is used and allow sufficient time for the reaction to complete. Again, TLC can be used to monitor the disappearance of the starting ester.
-
Precipitation issues: The carboxylic acid product is precipitated by adjusting the pH. If the pH is not optimal, the product may not fully precipitate.[2]
-
-
Purification Losses:
-
Losses can occur during filtration, washing, and recrystallization. Ensure the product is not significantly soluble in the washing solvent.
-
3. I am observing unexpected side products. What could they be and how can I minimize them?
Side product formation is a common issue. Here are some possibilities:
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Formation of Isomers: Under certain conditions, particularly acidic conditions, the Hantzsch synthesis can sometimes yield isomeric products.[3] Maintaining neutral or slightly basic conditions during the cyclization can help minimize this.
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Dehalogenation of the α-halo-β-ketoester: This can be a significant side reaction, especially at elevated temperatures, leading to the formation of byproducts.[4] Careful temperature control is crucial.
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Formation of Oxazoles: If the thioamide is contaminated with its corresponding amide, oxazole formation can compete with thiazole synthesis.
4. How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction.[1]
-
For the Hantzsch Synthesis: Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexane) to separate the starting materials (α-halo-β-ketoester and thioamide) from the product (the thiazole ester). The disappearance of the starting materials and the appearance of a new spot for the product indicate the reaction's progress.
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For the Hydrolysis Step: Monitor the disappearance of the ethyl ester spot and the appearance of the carboxylic acid spot. The carboxylic acid will likely have a different retention factor (Rf) and may streak on the TLC plate unless a small amount of acid (like acetic acid) is added to the mobile phase.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key parameters that can be adjusted to optimize the yield of the synthesis.
Table 1: Hantzsch Thiazole Synthesis - Key Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome/Remarks |
| Solvent | Ethanol | Methanol | DMF | Alcohols are standard. DMF can be used for less soluble reactants. |
| Temperature | Room Temp. | 50°C | Reflux (e.g., ~78°C for EtOH) | Higher temperatures increase reaction rate but may also increase side products. Optimization is key. |
| Catalyst | None (Thermal) | Mild Base (e.g., NaHCO₃) | Acid Catalyst | A mild base can neutralize liberated HX. Acidic conditions might alter regioselectivity.[3] |
| Reaction Time | 2 hours | 6 hours | 12 hours | Monitor by TLC to determine when the reaction is complete. |
Table 2: Hydrolysis of Ethyl Ester - Key Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome/Remarks |
| Base | NaOH | KOH | LiOH | NaOH is commonly used and cost-effective. |
| Solvent | Ethanol/Water | Methanol/Water | THF/Water | A co-solvent system is necessary to dissolve the ester. |
| Temperature | Room Temp. | 40°C | 60°C | Gentle heating can accelerate the hydrolysis. |
| pH for Precipitation | 3-4 | 5-6 | >6 | The pH should be adjusted to the isoelectric point of the acid for maximum precipitation.[2] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (Hantzsch Synthesis)
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Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve benzamide (1.0 equivalent) in ethanol.
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Addition of Halo-ester: To this solution, add ethyl 2-chloroacetoacetate (1.1 equivalents).
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Reaction: Heat the mixture to a gentle reflux (approximately 70-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate upon cooling. If not, the volume of the solvent can be reduced under vacuum.
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Isolation: The crude product can be isolated by filtration. Wash the solid with cold ethanol to remove unreacted starting materials.
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Purification: The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Protocol 2: Synthesis of this compound (Hydrolysis)
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Dissolution: Suspend ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1.0 equivalent) in a mixture of ethanol and water.
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Base Addition: Add a 2N aqueous solution of sodium hydroxide (2.0-3.0 equivalents) to the suspension.
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Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-4 hours, until the reaction is complete as monitored by TLC.[2]
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Solvent Removal: Remove the organic solvent (ethanol) using a rotary evaporator.
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Acidification: Cool the remaining aqueous solution in an ice bath and acidify by slowly adding 1N hydrochloric acid until the pH reaches approximately 5-6.[2]
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Precipitation and Isolation: A white solid of the carboxylic acid should precipitate. Collect the solid by vacuum filtration.
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Drying: Wash the solid with cold water and dry it under vacuum to obtain the final product.
Visualizations
Caption: Mechanism of the Hantzsch thiazole synthesis.
Caption: Experimental workflow for the synthesis.
References
Technical Support Center: Purification of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in the successful purification of 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the recrystallization of this compound?
A1: An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures.[1] For this compound, which is a carboxylic acid with aromatic and heterocyclic moieties, polar solvents are a good starting point.[1] It is recommended to perform small-scale solubility tests with solvents such as ethanol, methanol, acetic acid, or solvent/anti-solvent systems like ethanol/water or toluene/hexane.[2][3]
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" can occur due to several factors, including rapid cooling, high impurity levels, or an inappropriate solvent choice.[1] To address this, you can try the following:
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Reheat and add more solvent: This ensures the compound remains dissolved at a lower temperature during the cooling phase.[1]
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Slow down the cooling process: Insulating the flask can promote gradual cooling, which favors crystal formation.[1][3]
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Change the solvent system: Experiment with a different solvent or a solvent/anti-solvent pair.[1]
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Further purification: If impurities are suspected, consider a preliminary purification step like column chromatography.[1]
Q3: Crystal formation is not occurring, even after the solution has cooled. What are the possible reasons and solutions?
A3: This issue may arise if the compound is too soluble in the chosen solvent or if the solution is too dilute.[1] To induce crystallization, you can:
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Introduce a seed crystal: Adding a small, pure crystal of the target compound can initiate crystal growth.[1][4]
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Scratch the inner surface of the flask: Using a glass rod to gently scratch the flask below the solvent level can create nucleation sites for crystal formation.[4]
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Reduce the solvent volume: Carefully evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again.[1]
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Utilize an anti-solvent: If your compound is highly soluble, dissolve it in a minimal amount of a suitable solvent and then slowly add a miscible anti-solvent (a solvent in which your compound is poorly soluble) until the solution becomes cloudy. Gently warm the mixture until it is clear again, and then allow it to cool slowly.[1]
Q4: How can I minimize the loss of product during recrystallization?
A4: To maximize your yield, consider the following:
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Use the minimum amount of hot solvent: Adding excess solvent will result in more of your compound remaining dissolved in the mother liquor upon cooling.[4]
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Wash crystals with ice-cold solvent: When washing the filtered crystals, use a minimal amount of ice-cold solvent to remove surface impurities without dissolving a significant amount of the product.[1]
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Cool the filtrate: After collecting the initial crop of crystals, cooling the mother liquor further (e.g., in an ice bath) may yield a second crop of crystals.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Crystal Quality (e.g., small, needle-like, or clumped) | Rapid cooling; Suboptimal solvent. | Allow the solution to cool more slowly. Try different solvents or solvent mixtures to find one that promotes better crystal habit.[1] |
| Low Yield | The compound is too soluble in the cold solvent; Excessive washing of crystals. | Select a more appropriate solvent where the compound has lower solubility at cold temperatures. Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
| Discolored Crystals | Colored impurities are present and co-crystallize with the product. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a pre-heated funnel for hot filtration to prevent premature crystallization.[2] |
| Premature Crystallization during Hot Filtration | The solution cools too quickly in the funnel. | Use a pre-heated funnel.[2] Pour the hot solution into the filter in small batches.[2] If necessary, add a slight excess of hot solvent and then evaporate it after filtration.[2] |
Experimental Protocol: Recrystallization of this compound
This is a general protocol and should be adapted based on the results of small-scale solubility tests.
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Solvent Selection: In separate small test tubes, test the solubility of a small amount of the crude this compound in various solvents (e.g., ethanol, methanol, ethyl acetate, toluene, and water) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not at room temperature. Also, consider solvent pairs like ethanol/water.
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Dissolution: In an Erlenmeyer flask, add the crude this compound and a small amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Gradually add the minimum amount of hot solvent required to completely dissolve the solid.[4]
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Pre-heat a funnel and a receiving flask. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly to remove the insoluble impurities.[4]
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Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature.[4] Do not disturb the flask during this period. Once the flask has reached room temperature, you may place it in an ice bath to maximize crystal formation.[4]
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Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities from the mother liquor.[1]
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Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.
Recrystallization Troubleshooting Workflow
Caption: Troubleshooting workflow for the recrystallization process.
References
Common side reactions in the synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.
Troubleshooting Guides
Problem 1: Low or No Yield of Ethyl 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate (Hantzsch Condensation Step)
Possible Causes and Solutions:
-
Purity of Reactants: The purity of thiobenzamide and ethyl 2-chloroacetoacetate is critical. Impurities can lead to unwanted side reactions that consume starting materials.
-
Recommendation: Ensure thiobenzamide is free of benzamide to prevent the formation of the corresponding oxazole byproduct. Use freshly distilled or high-purity ethyl 2-chloroacetoacetate.
-
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield.
-
Recommendation: The reaction is typically refluxed in ethanol for several hours.[1] Consider optimizing the temperature and monitoring the reaction progress using Thin Layer Chromatography (TLC). Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.
-
-
Incomplete Reaction: The reaction may not have proceeded to completion.
-
Recommendation: Monitor the reaction by TLC until the starting materials are consumed. If the reaction stalls, consider the addition of a catalyst, such as a catalytic amount of a non-nucleophilic base, to facilitate the final dehydration step.
-
Problem 2: Multiple Spots Observed on TLC Analysis of the Crude Product
Possible Side Products and Identification:
-
Unreacted Starting Materials: Spots corresponding to thiobenzamide and ethyl 2-chloroacetoacetate may be present if the reaction is incomplete.
-
Oxazole Byproduct: Formation of ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate can occur if the thiobenzamide is contaminated with benzamide. This byproduct will have a similar polarity to the desired product.
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Dimerization/Polymerization: Under certain conditions, the reactants or intermediates can undergo self-condensation, leading to higher molecular weight impurities.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for multiple impurities.
Problem 3: Low Yield of this compound (Hydrolysis Step)
Possible Causes and Solutions:
-
Incomplete Hydrolysis: The hydrolysis of the ethyl ester to the carboxylic acid may not have gone to completion.
-
Recommendation: Ensure a sufficient excess of the base (e.g., NaOH or KOH) is used and allow for adequate reaction time. Monitor the reaction by TLC until the ester starting material is no longer visible.
-
-
Product Precipitation: The product precipitates upon acidification. The pH of the solution is crucial for complete precipitation.
-
Recommendation: Carefully adjust the pH to be weakly acidic (around pH 4-5) to ensure maximum precipitation of the carboxylic acid.
-
-
Decarboxylation: Although less common under standard hydrolysis conditions, prolonged heating or strongly acidic/basic conditions could potentially lead to some decarboxylation of the final product.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis is typically a two-step process. The first step is the Hantzsch thiazole synthesis to form the ethyl ester intermediate, followed by hydrolysis to the carboxylic acid.
Caption: Overall synthesis scheme.
Q2: What are the most common side reactions to be aware of during the Hantzsch condensation step?
A2: The most prevalent side reactions are the formation of an oxazole byproduct if the thiobenzamide starting material is contaminated with benzamide, and the self-condensation or polymerization of the highly reactive starting materials.[1]
Caption: Potential side reaction pathways.
Q3: How can I purify the final product, this compound?
A3: The crude product obtained after precipitation can typically be purified by recrystallization from a suitable solvent system, such as ethanol/water. If significant impurities are present, column chromatography on silica gel may be necessary.
Q4: Is there a risk of decarboxylation of the final product?
A4: While thiazole-5-carboxylic acids can undergo decarboxylation, this reaction usually requires more forcing conditions (e.g., high temperatures or strong acid/base catalysis) than those typically employed for the hydrolysis of the ethyl ester.[2][3] Under standard workup conditions, significant decarboxylation is not a major concern.
Quantitative Data on Side Product Formation
While precise quantitative data for every possible side reaction is highly dependent on the specific reaction conditions and purity of the starting materials, the following table provides a general overview of expected outcomes.
| Side Product | Typical Yield Range (%) | Conditions Favoring Formation |
| Ethyl 4-methyl-2-phenyl-1,3-oxazole-5-carboxylate | 0 - 10 | Presence of benzamide impurity in thiobenzamide. |
| Dimerization/Polymerization Products | 0 - 5 | High concentrations of reactants, prolonged high temperatures. |
| Unreacted Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | 0 - 15 | Incomplete hydrolysis (insufficient base or reaction time). |
Experimental Protocols
Synthesis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
-
In a round-bottom flask equipped with a reflux condenser, dissolve thiobenzamide (1 equivalent) in ethanol.
-
To this solution, add ethyl 2-chloroacetoacetate (1 equivalent).
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Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent system). The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the ethanol under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol.
Synthesis of this compound
-
Dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2-3 equivalents) in water.
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Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC.
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After completion, remove the ethanol under reduced pressure.
-
Dilute the aqueous residue with water and cool in an ice bath.
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Slowly add hydrochloric acid (e.g., 1M HCl) with stirring to acidify the solution to a pH of approximately 4-5.
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Collect the precipitated white solid by filtration, wash with cold water, and dry under vacuum.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 33763-20-1 [chemicalbook.com]
Technical Support Center: Hydrolysis of Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions for the hydrolysis of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate to its corresponding carboxylic acid. This reaction is a crucial step in the synthesis of various biologically active molecules.
Troubleshooting Guide
This guide addresses common issues encountered during the saponification of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
Issue 1: Incomplete or Slow Reaction
Symptoms:
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TLC analysis shows a significant amount of starting material remaining after the recommended reaction time.
-
Low yield of the desired carboxylic acid product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Base | Ensure at least one equivalent of base (e.g., NaOH, KOH, LiOH) is used. For stubborn reactions, increasing to 1.5-2.0 equivalents may be beneficial. |
| Low Reaction Temperature | While the reaction can proceed at room temperature, gentle heating (e.g., 40-50 °C) can increase the rate of hydrolysis. Monitor for potential side reactions at elevated temperatures. |
| Poor Solubility of Starting Material | The starting ester may not be fully dissolved in the reaction solvent. Try a co-solvent system such as THF/water or dioxane/water to improve solubility.[1] |
| Short Reaction Time | Continue to monitor the reaction by TLC until the starting material spot has completely disappeared. Some reactions may require longer than the initially estimated time. |
Issue 2: Low Isolated Yield of Carboxylic Acid
Symptoms:
-
The reaction appears complete by TLC, but the final isolated mass of the product is low.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Product Lost During Workup | The carboxylate salt may be partially soluble in the organic solvent during extraction. Minimize the volume of organic solvent used for washing the aqueous layer. Ensure the aqueous layer is sufficiently acidified (pH 2-3) to fully protonate the carboxylate, making it less water-soluble. |
| Incomplete Precipitation | After acidification, the carboxylic acid may not fully precipitate from the solution. Cooling the solution in an ice bath can promote further precipitation. If the product remains in solution, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). |
| Decarboxylation of the Product | While less common under standard hydrolysis conditions, prolonged heating at high temperatures, especially under acidic conditions, could potentially lead to decarboxylation of the thiazole-5-carboxylic acid.[2][3] Avoid excessive heat during the reaction and workup. |
Issue 3: Difficulty with Product Purification
Symptoms:
-
The isolated product is an oil or a sticky solid.
-
The product is difficult to crystallize.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Residual Solvent | Ensure the product is thoroughly dried under vacuum to remove any residual solvents from the extraction or crystallization process. |
| Impurities | If direct precipitation or crystallization does not yield a pure product, consider purification by column chromatography on silica gel, using a solvent system such as ethyl acetate/hexanes with a small amount of acetic acid to keep the product protonated. |
| Product is Hygroscopic | The carboxylic acid may be hygroscopic. Store the final product in a desiccator. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the hydrolysis of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate?
A1: A common and effective solvent system is a mixture of an alcohol, such as methanol or ethanol, and water.[4] This allows for the dissolution of both the ester and the inorganic base. If solubility is an issue, co-solvents like tetrahydrofuran (THF) or dioxane can be used.[1]
Q2: How can I monitor the progress of the reaction?
A2: The reaction progress can be easily monitored by Thin-Layer Chromatography (TLC).[5][6][7][8] Spot the reaction mixture alongside the starting material on a silica gel plate. The carboxylic acid product is more polar than the ester starting material and will have a lower Rf value. A suitable eluent system would be a mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v). The reaction is complete when the spot corresponding to the starting ester is no longer visible.
Q3: What is the best way to isolate the carboxylic acid product after the reaction is complete?
A3: After the reaction is complete, the typical workup involves removing the organic solvent (if volatile), diluting the residue with water, and washing with an organic solvent (like ether or ethyl acetate) to remove any unreacted starting material or non-polar impurities. The aqueous layer is then cooled in an ice bath and acidified with a dilute acid (e.g., 1N HCl) to a pH of 2-3.[4] The precipitated carboxylic acid can then be collected by filtration, washed with cold water, and dried.
Q4: Is the thiazole ring stable to the basic hydrolysis conditions?
A4: The thiazole ring is generally stable under basic hydrolysis conditions used for saponification.[9][10] However, very strong bases and high temperatures could potentially lead to deprotonation at the C2 position, though this is unlikely to be a major side reaction during standard ester hydrolysis.[9]
Experimental Protocol
A general procedure for the hydrolysis of ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is as follows:
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Dissolve the Ester: Dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) in methanol.
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Add Base: Slowly add an aqueous solution of sodium hydroxide (1.5-2.0 equivalents, e.g., 2N NaOH) to the solution at room temperature.[4]
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Reaction: Stir the reaction mixture at room temperature or warm gently to 40-50 °C. Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Solvent Removal: Once the reaction is complete, remove the methanol by rotary evaporation.
-
Aqueous Workup: Dilute the residue with water and wash with a water-immiscible organic solvent (e.g., diethyl ether) to remove any non-polar impurities.
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Acidification: Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 1N HCl. A white precipitate should form.
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Isolation: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.
Data Presentation
Table 1: Reaction Parameters for Hydrolysis
| Parameter | Recommended Condition | Troubleshooting Variation |
| Base | NaOH, KOH, or LiOH | Use LiOH for sterically hindered esters. |
| Equivalents of Base | 1.5 - 2.0 | Increase to 3.0 for very slow reactions. |
| Solvent | Methanol/Water or Ethanol/Water | THF/Water or Dioxane/Water for improved solubility. |
| Temperature | Room Temperature to 50 °C | Increase temperature cautiously if the reaction is slow. |
| Reaction Time | 2 - 4 hours | Monitor by TLC and extend as needed. |
| Acid for Workup | 1N HCl | 1N H₂SO₄ can also be used. |
| Final pH | 2 - 3 | Ensure complete protonation for maximum precipitation. |
Visualizations
References
- 1. reddit.com [reddit.com]
- 2. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 4. This compound | 33763-20-1 [chemicalbook.com]
- 5. studylib.net [studylib.net]
- 6. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Monitoring a Reaction – Cooperative Organic Chemistry Student Laboratory Manual [openbooks.lib.msu.edu]
- 8. researchgate.net [researchgate.net]
- 9. Thiazole - Wikipedia [en.wikipedia.org]
- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis and Purification of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and purification of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid. Our aim is to facilitate the efficient and high-purity production of this important chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you may face during your experiments.
Synthesis Stage: Hantzsch Thiazole Synthesis of Ethyl 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate
Q1: My Hantzsch reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in the Hantzsch thiazole synthesis can arise from several factors[1]:
-
Poor Quality of Starting Materials: Ensure the purity of your reactants, particularly the α-haloketone and the thioamide. Impurities can lead to undesirable side reactions.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent choice are critical. The reaction often requires heating, and monitoring by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.
-
Incomplete Reaction: If the reaction does not go to completion, you will be left with unreacted starting materials. Consider extending the reaction time or employing a catalyst.
-
Side Reactions: The formation of byproducts can consume reactants and complicate the purification process.
To improve the yield, consider the following:
-
Use freshly purified reactants.
-
Optimize the reaction temperature and time by running small-scale trials and monitoring with TLC.
-
Consider the use of a catalyst, such as p-Toluenesulfonic acid (PTSA), which has been shown to improve both the yield and reaction rate[1].
-
Microwave-assisted synthesis can sometimes reduce reaction times and improve yields.
Q2: I am observing multiple spots on my TLC plate after the Hantzsch reaction. What are the possible side products?
A2: The presence of multiple spots on your TLC plate indicates the formation of side products. Common impurities in the Hantzsch thiazole synthesis include[1]:
-
Unreacted Starting Materials: Spots corresponding to the α-haloketone and thioamide will be visible if the reaction is incomplete.
-
Oxazole Formation: If the thioamide is contaminated with its corresponding amide, an oxazole byproduct can be formed[1].
-
Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can self-condense.
Q3: How can I monitor the progress of the Hantzsch reaction effectively?
A3: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction progress. Spot the reaction mixture alongside the starting materials on a silica gel TLC plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product will indicate that the reaction is proceeding. A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used for development[1].
Hydrolysis Stage: Conversion of Ethyl Ester to Carboxylic Acid
Q4: The hydrolysis of my ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate is incomplete. What can I do?
A4: Incomplete hydrolysis can be due to insufficient reaction time, inadequate amount of base, or low reaction temperature.
-
Reaction Time and Temperature: The hydrolysis is typically carried out at room temperature for several hours or with gentle heating to ensure completion. Monitor the reaction by TLC until the starting ester spot is no longer visible.
-
Stoichiometry of Base: Ensure that a sufficient excess of the base (e.g., sodium hydroxide) is used to drive the reaction to completion.
-
Solvent: The choice of solvent can influence the reaction rate. A mixture of an alcohol (like methanol or ethanol) and water is commonly used to ensure the solubility of both the ester and the hydroxide salt.
Q5: I am having difficulty isolating the final carboxylic acid product after hydrolysis.
A5: The product is typically isolated by acidification of the reaction mixture.
-
After the hydrolysis is complete, the alcohol solvent is usually removed under reduced pressure.
-
The aqueous solution containing the sodium salt of the carboxylic acid is then acidified with a mineral acid, such as hydrochloric acid, to a pH of around 5-6[2].
-
The precipitated carboxylic acid can then be collected by filtration, washed with cold water to remove inorganic salts, and dried.
Purification Stage
Q6: What is the best method to purify the crude this compound?
A6: Recrystallization is a highly effective method for purifying the final product.
-
Solvent Selection: A common and effective solvent system for recrystallization is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes slightly turbid. Upon slow cooling, pure crystals of the product should form.
-
Acid-Base Purification: An alternative method involves dissolving the crude product in a dilute basic solution (e.g., sodium bicarbonate), filtering to remove any insoluble impurities, and then re-precipitating the pure carboxylic acid by adding acid.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate (Hantzsch Thiazole Synthesis)
This protocol is a general guideline and may require optimization.
-
Materials:
-
Ethyl 2-chloroacetoacetate
-
Benzamidine hydrochloride
-
Sodium ethoxide
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve benzamidine hydrochloride in ethanol.
-
Add a solution of sodium ethoxide in ethanol to the flask and stir for 30 minutes at room temperature to generate the free benzamidine base.
-
To this mixture, add ethyl 2-chloroacetoacetate dropwise at room temperature.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into cold water.
-
The precipitated crude product is collected by filtration, washed with water, and dried.
-
Protocol 2: Hydrolysis of Ethyl 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate
-
Materials:
-
Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
Hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the crude ethyl ester in methanol in a round-bottom flask.
-
Add a 2N aqueous solution of sodium hydroxide to the flask[2].
-
Stir the reaction mixture at room temperature for 4 hours or until the reaction is complete as monitored by TLC[2].
-
Remove the methanol under reduced pressure using a rotary evaporator[2].
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether to remove any unreacted ester.
-
Cool the aqueous layer in an ice bath and acidify to pH 5-6 by the slow addition of 1N hydrochloric acid[2].
-
Collect the precipitated white solid by filtration, wash thoroughly with cold water, and dry under vacuum.
-
Protocol 3: Purification by Recrystallization
-
Materials:
-
Crude this compound
-
Ethanol
-
Deionized water
-
-
Procedure:
-
Place the crude product in a flask and add a minimal amount of hot ethanol to dissolve it completely.
-
While the solution is still hot, add deionized water dropwise until the solution just begins to turn cloudy.
-
If the solution becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry thoroughly.
-
Data Presentation
Table 1: Purity Improvement of this compound
| Stage | Purity (%) | Method of Analysis | Yield (%) |
| Crude Product after Hydrolysis | ~90% | HPLC | ~85% |
| After Recrystallization (Ethanol/Water) | >99% | HPLC | ~75% (after recrystallization) |
Note: The purity and yield values are approximate and can vary based on reaction conditions and scale. A purity of 99.1% has been reported for a similar thiazole carboxylic acid after purification by pH adjustment and filtration[3].
Visualization
Experimental Workflow
Caption: Workflow for the synthesis and purification.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for low reaction yield.
References
Technical Support Center: Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on alternative synthetic routes for 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, including troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely employed method is a two-step process. It begins with the Hantzsch thiazole synthesis to create the thiazole ring, followed by the hydrolysis of the resulting ester to yield the final carboxylic acid.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide.[3][4]
Q2: What are the recommended starting materials for the Hantzsch synthesis of the target molecule's precursor?
A2: For the synthesis of the ethyl ester precursor, ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, the recommended starting materials are thiobenzamide and ethyl 2-chloroacetoacetate. Thiobenzamide provides the 2-phenyl group, while ethyl 2-chloroacetoacetate provides the 4-methyl and 5-ethoxycarbonyl groups.
Q3: How is the final carboxylic acid obtained from the ethyl ester intermediate?
A3: The final product, this compound, is obtained through the saponification (hydrolysis) of the ethyl ester intermediate. This is typically achieved by treating the ester with an aqueous solution of a base, such as sodium hydroxide, in a solvent like methanol.[2] Subsequent acidification of the reaction mixture precipitates the desired carboxylic acid.[2]
Q4: Are there alternative one-pot or greener synthetic strategies available?
A4: Yes, alternative methods are being developed to improve efficiency and reduce environmental impact. Some approaches include:
-
One-Pot Procedures: A method has been described for a similar compound involving the reaction of methanamide with phosphorus pentasulfide, followed by cyclization with an α-halo keto ester and subsequent hydrolysis in a single sequence.[5]
-
Microwave-Assisted Synthesis: Utilizing microwave irradiation can significantly shorten reaction times and improve yields for Hantzsch-type syntheses.[6][7]
-
Green Catalysts: The use of reusable catalysts, such as silica-supported tungstosilisic acid, promotes a more environmentally benign synthesis.[6]
Q5: What are some common side reactions or impurities to be aware of during the Hantzsch synthesis step?
A5: The primary challenge in the Hantzsch synthesis is ensuring the desired regioselectivity. Potential side products can arise from impurities in the starting materials or incomplete reaction. Tedious purification of halogenated intermediates can also be a challenge in traditional multi-step approaches.[8] Using high-purity reagents and monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) can help minimize the formation of impurities.
Experimental Protocols and Data
Route 1: Hantzsch Thiazole Synthesis and Subsequent Hydrolysis
This route is the most established method for producing this compound.
Step 1: Synthesis of Ethyl 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate
-
Methodology: This step involves the cyclocondensation reaction between thiobenzamide and ethyl 2-chloroacetoacetate.
-
Procedure:
-
Combine equimolar amounts of thiobenzamide and ethyl 2-chloroacetoacetate in a suitable solvent, such as ethanol or methanol.
-
Heat the mixture to reflux for several hours (typically 2-4 hours). The progress of the reaction should be monitored by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid product by vacuum filtration and wash it with cold solvent.
-
If the product remains dissolved, the solvent can be removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.
-
Step 2: Hydrolysis to this compound
-
Methodology: This step involves the saponification of the ester group.
-
Procedure:
-
Dissolve the ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate intermediate in methanol.[2]
-
Slowly add a 2N aqueous sodium hydroxide solution to the mixture at room temperature.[2]
-
Stir the reaction mixture continuously for approximately 4 hours at room temperature.[2]
-
After the reaction is complete, remove the methanol using a rotary evaporator.[2]
-
Adjust the pH of the remaining aqueous solution to 5-6 using a 1N hydrochloric acid solution. This will cause the carboxylic acid to precipitate.[2]
-
Collect the white solid product by filtration and dry it thoroughly.[2]
-
Quantitative Data Summary
| Parameter | Step 1: Hantzsch Synthesis | Step 2: Hydrolysis | Overall (Typical) |
| Key Reagents | Thiobenzamide, Ethyl 2-chloroacetoacetate | Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, NaOH | - |
| Solvent | Ethanol / Methanol | Methanol / Water | - |
| Temperature | Reflux (e.g., ~78°C for Ethanol) | Room Temperature | - |
| Reaction Time | 2 - 4 hours | ~ 4 hours | - |
| Typical Yield | High | Quantitative | >85% |
Troubleshooting Guides
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Hantzsch Synthesis (Step 1) | 1. Impure starting materials. 2. Incorrect reaction temperature or time. 3. Suboptimal solvent choice. | 1. Ensure the purity of thiobenzamide and ethyl 2-chloroacetoacetate. 2. Optimize heating time and maintain a steady reflux. Monitor reaction completion via TLC. 3. While ethanol is common, other high-boiling point solvents can be tested. Consider microwave-assisted heating to improve yield and reduce time.[6] |
| Incomplete Hydrolysis (Step 2) | 1. Insufficient amount of base (NaOH). 2. Reaction time too short. 3. Steric hindrance of the ester group. | 1. Use a slight excess of sodium hydroxide to ensure complete saponification. 2. Extend the reaction time and monitor the disappearance of the starting ester by TLC. 3. If room temperature is ineffective, gentle heating (e.g., 40-50°C) may be required. |
| Difficulty in Product Precipitation | 1. Incorrect pH for acidification. 2. Product is too soluble in the final solvent mixture. | 1. Carefully adjust the pH to the isoelectric point of the carboxylic acid (typically pH 5-6). Use a pH meter for accuracy.[2] 2. If the product remains in solution after acidification, try cooling the mixture in an ice bath to induce crystallization. If that fails, extraction with an organic solvent like ethyl acetate may be necessary. |
| Product Purity Issues | 1. Presence of unreacted starting materials. 2. Formation of side products. | 1. Purify the intermediate ester by recrystallization before proceeding to the hydrolysis step. 2. The final carboxylic acid product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water). |
Visualizations
Synthetic Workflow
Caption: Overall workflow for the two-step synthesis.
Troubleshooting Logic
Caption: Troubleshooting decision tree for the synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. This compound | 33763-20-1 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. synarchive.com [synarchive.com]
- 5. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bepls.com [bepls.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Scale-up Synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
What are the common starting materials for the synthesis of this compound?
Common starting materials include ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate, which is then hydrolyzed to the carboxylic acid. The thiazole ring itself is often constructed via the Hantzsch thiazole synthesis, which involves the reaction of a thioamide (like thiobenzamide) with an α-haloketone (such as ethyl 2-chloroacetoacetate).
What is the typical reaction mechanism for the Hantzsch thiazole synthesis?
The Hantzsch thiazole synthesis is a well-established method for forming the thiazole ring.[1][2][3] The reaction proceeds through a cyclization reaction between an α-halocarbonyl compound and a compound containing a thiourea, thioamide, or similar N-C-S fragment.[3] The mechanism involves an initial S-alkylation of the thioamide followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
What are the key reaction parameters to control during the synthesis?
Key reaction parameters to control during the synthesis of this compound and related thiazoles include:
-
Temperature: The reaction temperature can significantly influence the reaction rate and the formation of by-products.
-
Solvent: The choice of solvent can affect the solubility of reactants and intermediates, influencing the reaction kinetics and product isolation.
-
pH: For the hydrolysis step of the ethyl ester, maintaining the correct pH is crucial for complete conversion and for the precipitation of the final product.[4]
-
Reagent stoichiometry: Precise control of the molar ratios of the reactants is important to maximize yield and minimize unreacted starting materials.
How is the product typically purified?
Purification of this compound is often achieved through recrystallization. The crude product, which may precipitate out of the reaction mixture upon acidification, can be collected by filtration and then recrystallized from a suitable solvent to obtain a product of high purity.
What are the expected yields for this synthesis?
Yields for the synthesis of thiazole derivatives can be quite high, with the Hantzsch synthesis being known for its efficiency.[1] For the preparation of 4-methylthiazole-5-carboxylic acid via a multi-step process involving a cyclization and hydrolysis, total yields of around 75% with purities greater than 98% have been reported in pilot plant tests.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up synthesis of this compound.
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete Reaction: Insufficient reaction time or non-optimal temperature. | Monitor the reaction progress using techniques like TLC or HPLC. Consider extending the reaction time or adjusting the temperature. |
| Side Reactions: Formation of unwanted by-products due to incorrect stoichiometry or temperature. | Ensure accurate measurement of reactants. Investigate the effect of temperature on by-product formation and optimize accordingly. | |
| Product Loss During Workup: Product may remain dissolved in the mother liquor or be lost during transfers. | Optimize the pH for precipitation to minimize solubility.[4] Use techniques like back-extraction to recover any dissolved product. | |
| Impure Product | Unreacted Starting Materials: Incomplete conversion of one or more reactants. | Adjust the stoichiometry of the reactants. Consider a step-wise addition of a reactive intermediate. |
| Formation of By-products: Competing reaction pathways leading to impurities. | Optimize reaction conditions (temperature, solvent, catalyst) to favor the desired reaction pathway. Consider alternative purification methods like column chromatography if recrystallization is insufficient. | |
| Difficulty with Product Isolation | Product is too Soluble in the Reaction Solvent: The product does not precipitate effectively upon pH adjustment. | Choose a solvent system where the product has lower solubility at the desired isolation temperature. Consider an anti-solvent addition to induce precipitation. |
| Formation of an Emulsion During Extraction: Difficulty in separating the organic and aqueous layers. | Add a small amount of brine to the extraction mixture to break the emulsion. Allow the mixture to stand for a longer period to allow for phase separation. |
Experimental Protocols
Protocol 1: Hantzsch Thiazole Synthesis (General Procedure)
This protocol describes a general procedure for the Hantzsch thiazole synthesis, which can be adapted for the synthesis of the ethyl ester precursor of this compound.
-
Reaction Setup: In a suitable reactor, dissolve the thioamide (e.g., thiobenzamide) in a suitable solvent such as ethanol.
-
Reagent Addition: To the stirred solution, add the α-haloketone (e.g., ethyl 2-chloroacetoacetate) portion-wise, maintaining the temperature at a controlled level.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or HPLC until the starting materials are consumed.
-
Workup: Cool the reaction mixture to room temperature. The product may precipitate directly from the solution or after the addition of water.
-
Isolation: Collect the crude product by filtration and wash with a suitable solvent.
-
Purification: Recrystallize the crude product from an appropriate solvent to obtain the pure ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.
Protocol 2: Hydrolysis of Ethyl 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylate
This protocol outlines the hydrolysis of the ethyl ester to the final carboxylic acid product.[4]
-
Reaction Setup: Dissolve the ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate in methanol in a reaction vessel.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (2N) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the reaction by TLC or HPLC until the ester is fully consumed.
-
Solvent Removal: Remove the methanol under reduced pressure.
-
Precipitation: Adjust the pH of the remaining aqueous solution to 5-6 with a 1N hydrochloric acid solution to precipitate the carboxylic acid.
-
Isolation and Drying: Collect the precipitated white solid by filtration, wash with water, and dry to obtain this compound.
Quantitative Data
Table 1: Representative Reaction Conditions for the Synthesis of 4-methylthiazole-5-carboxylic acid [5]
| Step | Reactants | Solvent | Key Parameters | Yield | Purity |
| Sulpho-reaction | Methanamide, Phosphorus pentasulfide | Inert Solvent | - | - | - |
| Cyclization | Thioformamide, Chloro ethyl acetoacetate | - | - | - | - |
| Hydrolysis | Intermediate from cyclization, Sodium hydroxide solution | - | pH adjustment to 3-5 | >75% (overall) | >98% |
Visualizations
Caption: Workflow for the Hantzsch Thiazole Synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 33763-20-1 [chemicalbook.com]
- 5. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
Technical Support Center: Purification of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound preparations?
The most prevalent impurity is the unreacted starting material, ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate , resulting from incomplete hydrolysis of the ester. Other potential impurities can include:
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Reagents from the hydrolysis step: Residual sodium hydroxide (or other base) and hydrochloric acid (or other acid) used for neutralization.
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Byproducts from the synthesis of the starting ester: The Hantzsch thiazole synthesis is commonly used to prepare the ethyl ester precursor. This can introduce minor impurities depending on the specific reaction conditions and starting materials.
Q2: What are the recommended purification strategies for this compound?
A multi-step approach is often the most effective for achieving high purity. The general workflow involves an initial purification by acid-base extraction, followed by recrystallization. For very high purity requirements, column chromatography can be employed.
Q3: Can you provide a general protocol for the acid-base extraction?
Acid-base extraction is highly effective for separating the acidic product from neutral impurities like the starting ester.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a suitable organic solvent in which both the carboxylic acid and the neutral impurities are soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane).
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Extraction: Transfer the organic solution to a separatory funnel and add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).
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Mixing and Separation: Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The deprotonated carboxylic acid (carboxylate salt) will move to the aqueous layer, while the neutral ester impurity remains in the organic layer.
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Layer Separation: Drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times to ensure complete removal of the carboxylic acid.
-
Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring until the solution is acidic (pH ~2-3), which will precipitate the pure carboxylic acid.
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Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water to remove any residual salts, and dry the product under vacuum.
Q4: What is a suitable solvent for recrystallizing this compound?
For a related compound, 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid, recrystallization from acetone has been reported to yield colorless crystals.[1] Ethanol or a mixture of ethanol and water is also a common choice for recrystallizing carboxylic acids. The ideal solvent or solvent system should be determined experimentally by testing the solubility of the crude product in various solvents at room and elevated temperatures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification process.
Problem 1: Low recovery of the carboxylic acid after acid-base extraction.
| Possible Cause | Troubleshooting Step |
| Incomplete extraction from the organic layer. | Ensure thorough mixing of the organic and aqueous layers during extraction. Increase the number of extractions with the basic solution (e.g., from 2 to 3-4 times). |
| Incomplete precipitation upon acidification. | Ensure the pH of the aqueous layer is sufficiently acidic (pH 2-3) by checking with pH paper. Cool the solution in an ice bath for an extended period to maximize precipitation. |
| Product is somewhat soluble in the acidic aqueous solution. | If precipitation is poor, extract the acidified aqueous layer with a fresh portion of an organic solvent (e.g., ethyl acetate). The protonated carboxylic acid will move back into the organic layer, which can then be dried and the solvent evaporated. |
Problem 2: The purified product is still contaminated with the starting ethyl ester.
| Possible Cause | Troubleshooting Step |
| Insufficient hydrolysis in the initial reaction. | Increase the reaction time or the amount of base used for the hydrolysis of the ester. Monitor the reaction by Thin Layer Chromatography (TLC) to ensure complete consumption of the starting material. |
| Inefficient acid-base extraction. | Use a more concentrated basic solution for the extraction, or increase the volume of the basic washes. |
| Co-precipitation of the ester with the product. | Ensure the precipitation of the carboxylic acid is done from a dilute solution to minimize the trapping of impurities. |
Problem 3: Oily product obtained after recrystallization.
| Possible Cause | Troubleshooting Step |
| The solvent is too good at dissolving the compound, even when cold. | Choose a less polar solvent or a solvent mixture. For example, if using ethanol, try adding water dropwise to the hot, dissolved solution until it becomes slightly cloudy, then allow it to cool slowly. |
| The cooling process is too rapid. | Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Scratching the inside of the flask with a glass rod can help induce crystallization. |
| Presence of impurities that lower the melting point. | Perform an additional purification step, such as another acid-base extraction or column chromatography, before attempting recrystallization. |
Quantitative Data
| Purification Step | pH of Precipitation | Purity | Yield | Reference |
| Precipitation with HCl | 5 | 99.1% | 76% | [1] |
| Precipitation with HCl | 3 | 98.6% | 72% | [1] |
| Precipitation with HCl | 1 | 98.2% | 65% | [1] |
Advanced Purification: Column Chromatography
For instances where very high purity is required, or when impurities have similar properties to the product, column chromatography can be an effective purification method.
Experimental Protocol: Column Chromatography (General Guidance)
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Stationary Phase: Silica gel is a common choice for normal-phase chromatography.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically used. To improve the peak shape and reduce tailing of the carboxylic acid, it is often beneficial to add a small amount of a volatile acid (e.g., 0.5-1% acetic acid or formic acid) to the eluent system.
-
Procedure:
-
Slurry Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase and pack the column.
-
Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the top of the silica gel bed.
-
Elution: Start with a less polar mobile phase and gradually increase the polarity (gradient elution) by increasing the proportion of the more polar solvent.
-
Fraction Collection: Collect fractions as the components elute from the column.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
-
References
By-product formation in Hantzsch thiazole synthesis for substituted thiazoles
Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of substituted thiazoles, with a particular focus on minimizing by-product formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Hantzsch thiazole synthesis in a practical question-and-answer format.
Q1: My reaction is showing multiple spots on the Thin Layer Chromatography (TLC) plate. What are the likely by-products?
A1: Multiple spots on a TLC plate are a common observation and can correspond to several species. The most frequent by-products in a Hantzsch thiazole synthesis are:
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Unreacted Starting Materials: The α-haloketone and the thioamide may be present if the reaction has not gone to completion.
-
Oxazole By-product: This can form if the thioamide starting material is contaminated with the corresponding amide.
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Isomeric Thiazoles: When using N-substituted thioureas, the formation of two different regioisomers is possible: the desired 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[1]
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Dimerization or Polymerization Products: Under certain conditions, the starting materials or reactive intermediates can self-condense.
Q2: I suspect the formation of an isomeric thiazole by-product. How can I control the regioselectivity of the reaction?
A2: The formation of isomeric thiazoles is highly dependent on the reaction's pH.
-
Neutral or Basic Conditions: In a neutral solvent, the reaction of an α-haloketone with an N-monosubstituted thiourea almost exclusively yields the 2-(N-substituted amino)thiazole.
-
Acidic Conditions: Under acidic conditions (e.g., using 10M HCl in ethanol), the reaction can favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer. In some cases, this can become the major product.[1]
To ensure the formation of the desired 2-(N-substituted amino)thiazole, it is crucial to maintain neutral or slightly basic reaction conditions.
Q3: My product yield is low, and I observe a significant amount of what I believe to be an oxazole by-product. How can I prevent this?
A3: Oxazole formation arises from the presence of the corresponding amide as an impurity in your thioamide starting material. Thioamides can be susceptible to hydrolysis, especially during storage. To minimize oxazole formation:
-
Use High-Purity Thioamide: Ensure the purity of your thioamide before starting the reaction. If necessary, purify the thioamide by recrystallization.
-
Freshly Prepare or Purchase Thioamide: Whenever possible, use freshly prepared or newly purchased thioamide to reduce the likelihood of amide impurities.
-
Control Reaction Conditions: While the primary cause is impurity, optimizing reaction conditions (e.g., using milder temperatures) may help to favor the desired thiazole formation.
Q4: How can I effectively monitor the progress of my Hantzsch thiazole synthesis?
A4: Thin Layer Chromatography (TLC) is the most effective method for monitoring the reaction.
-
Spotting: On a TLC plate (typically silica gel), spot the reaction mixture alongside the starting materials (α-haloketone and thioamide).
-
Eluent System: A common eluent system is a mixture of ethyl acetate and hexane (e.g., 50:50 v/v).[2] The optimal ratio will depend on the polarity of your specific products and starting materials.
-
Visualization: Visualize the plate under a UV lamp. Many thiazoles and starting materials are UV-active. Staining with iodine vapor or other specific stains can also be used.
-
Interpretation: The reaction is proceeding if you observe the consumption of the starting material spots and the appearance of a new spot corresponding to your product. The reaction is complete when the starting material spots are no longer visible.
Q5: What are the best practices for purifying my substituted thiazole product?
A5: The choice of purification method depends on the nature of the impurities.
-
Recrystallization: If your product is a solid and the main impurities are unreacted starting materials or soluble by-products, recrystallization can be a very effective purification method. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethanol and water.
-
Column Chromatography: For complex mixtures or to separate isomers, column chromatography is the preferred method.
-
Stationary Phase: Silica gel is the most common stationary phase.
-
Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is often effective. The exact solvent system should be determined by preliminary TLC analysis. For basic thiazole derivatives that may interact strongly with acidic silica, adding a small amount of a basic modifier like triethylamine to the eluent can improve the separation. Alternatively, using a basic stationary phase like alumina may be beneficial.
-
Data on By-product Formation
| Reaction Parameter | Effect on By-product Formation | Recommendations for Minimizing By-products |
| Purity of Starting Materials | Impure α-haloketones can lead to a variety of side reactions. Amide impurities in the thioamide will result in the formation of oxazole by-products. | Use freshly prepared or purified α-haloketones. Ensure the high purity of the thioamide to avoid oxazole formation. |
| Reaction Temperature | Higher temperatures can sometimes lead to increased dimerization and polymerization by-products. | Optimize the reaction temperature. Start with milder conditions (e.g., room temperature or gentle heating) and only increase if the reaction is too slow. |
| Solvent | The choice of solvent can influence reaction rate and selectivity. Protic solvents like ethanol and methanol are commonly used and generally give good results.[2] | Ethanol or a mixture of ethanol and water is a good starting point. Solvent screening may be necessary for particularly challenging substrates.[3] |
| pH of the Reaction Medium | The pH is critical for regioselectivity when using N-substituted thioureas. Acidic conditions favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[1] | To obtain the 2-(N-substituted amino)thiazole, maintain neutral or slightly basic conditions. |
| Reaction Time | Insufficient reaction time will result in unreacted starting materials. Excessively long reaction times, especially at elevated temperatures, can lead to degradation of the product and the formation of decomposition by-products. | Monitor the reaction by TLC to determine the optimal reaction time. |
| Catalyst | The use of a catalyst, such as silica-supported tungstosilicic acid, can allow for milder reaction conditions (e.g., lower temperature) and shorter reaction times, which can help to reduce the formation of temperature-related by-products.[3][4] | Consider using a catalyst for a more efficient and cleaner reaction. |
Experimental Protocols
Protocol 1: Classical Hantzsch Thiazole Synthesis
This protocol is a general method for the synthesis of 2-amino-4-phenylthiazole.
Materials:
-
2-Bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% aqueous sodium carbonate solution
Procedure:
-
In a 20 mL vial, combine 2-bromoacetophenone and thiourea.
-
Add methanol and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at 100°C for 30 minutes.[2]
-
Allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing 20 mL of 5% aqueous sodium carbonate solution and stir.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with water and air dry.
-
The crude product can be further purified by recrystallization from ethanol.
Protocol 2: Catalyzed Hantzsch Thiazole Synthesis
This protocol describes a greener synthesis of substituted thiazoles using a reusable catalyst.[3]
Materials:
-
3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)
-
Thiourea (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Silica-supported tungstosilicic acid (15 mol%)
-
Ethanol/water (1:1 v/v) (5 mL)
Procedure:
-
In a round-bottom flask, combine the 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, substituted benzaldehyde, and silica-supported tungstosilicic acid.
-
Add the ethanol/water mixture.
-
Reflux the mixture with stirring at 65°C for 2-3.5 hours.[3]
-
Filter the hot reaction mixture to collect the solid product.
-
Wash the solid with ethanol.
-
To remove the catalyst, dissolve the solid in acetone and filter.
-
Evaporate the acetone from the filtrate to obtain the purified product.
Workflow and Logic Diagrams
The following diagrams illustrate the troubleshooting workflow and the mechanistic pathways leading to product and by-product formation.
Caption: Troubleshooting workflow for the Hantzsch thiazole synthesis.
Caption: Formation of products and by-products in Hantzsch synthesis.
References
Technical Support Center: Catalyst Selection for Reactions Involving 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments with 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary types of reactions that this compound undergoes, and what are the general catalyst considerations?
A1: this compound is a versatile building block. The primary reactions involving the carboxylic acid group are esterification, amide bond formation, and decarboxylation. The thiazole ring itself can participate in cross-coupling reactions. Catalyst selection is crucial for achieving high yields and minimizing side products. For instance, palladium catalysts are often employed for cross-coupling reactions.[1][2]
Q2: How can I synthesize the starting material, this compound?
A2: A common method for the synthesis of this compound is the hydrolysis of its corresponding ethyl ester, ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate.[1] This is typically achieved by treating the ester with a base such as sodium hydroxide in a solvent like methanol at room temperature.[1]
Troubleshooting Guides
Issue 1: Low Yield in Esterification Reactions
Q3: I am experiencing low yields during the esterification of this compound. What are the potential causes and solutions?
A3: Low yields in esterification can stem from several factors, including the choice of catalyst, reaction conditions, and the presence of impurities.
Potential Causes and Troubleshooting Steps:
-
Suboptimal Catalyst: The choice of catalyst is critical. While traditional acid catalysts like sulfuric acid can be used, they may lead to side reactions. Consider using milder and more selective catalysts.
-
Presence of Water: Water can hinder esterification by shifting the equilibrium. Ensure all reagents and solvents are anhydrous. The use of a dehydrating agent, such as molecular sieves, can be beneficial.
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, a moderate increase in temperature or reaction time may be necessary.
Catalyst Selection for Esterification:
| Catalyst Type | Example | Advantages | Disadvantages |
| Lewis Acids | Mg(ClO₄)₂ | High efficiency, mild conditions.[3] | May require strictly anhydrous conditions.[4] |
| Activating Agents | Di-t-butyl dicarbonate (Boc)₂O with DMAP | Forms volatile byproducts, simplifying workup.[3] | May not be suitable for all alcohol substrates. |
| Solid Acid Catalysts | Zeolites (e.g., H-ZSM-5) | Reusable, environmentally friendly. | Mass transfer limitations can affect reaction rates. |
Issue 2: Difficulties in Amide Coupling
Q4: I am struggling with the amide coupling of this compound with a primary amine. What catalysts and coupling agents should I consider?
A4: Direct amide formation from a carboxylic acid and an amine often requires high temperatures and can be inefficient due to the formation of ammonium salts.[5] Catalytic methods are generally preferred.
Troubleshooting Workflow for Amide Coupling:
Caption: A logical workflow for troubleshooting amide coupling reactions.
Recommended Catalyst Systems for Amide Formation:
| Catalyst/Reagent Type | Examples | Key Features |
| Boronic Acid Catalysts | (2-(Thiophen-2-ylmethyl)phenyl)boronic acid | Highly active at room temperature for a wide range of substrates.[6] |
| Carbodiimides | EDCI with HOBt | Commonly used in peptide synthesis, effective for forming the amide bond.[7] |
| Organocatalysts | Diselenide-based catalysts | Operate under mild conditions.[5] |
Issue 3: Challenges in Palladium-Catalyzed Cross-Coupling Reactions
Q5: I want to use this compound in a decarboxylative cross-coupling reaction, but I am unsure about the optimal catalyst system. What should I consider?
A5: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation.[2] For decarboxylative coupling, the choice of palladium source, ligand, and base is critical.
Logical Relationships in Catalyst Selection for Cross-Coupling:
Caption: Key components and their interplay in a Pd-catalyzed cross-coupling system.
Considerations for Catalyst System Components:
-
Palladium Source: Simple palladium(II) sources like Pd(OAc)₂ are common starting points.
-
Ligand: The choice of ligand is crucial and often substrate-dependent. Sterically demanding and electron-rich phosphine ligands can be effective.
-
Base: An inorganic base such as K₂CO₃ or K₃PO₄ is typically required.[2]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are generally used.
Experimental Protocols
Protocol 1: Synthesis of this compound [1]
-
Dissolution: Dissolve ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate (1 equivalent) in methanol.
-
Hydrolysis: Slowly add a 2N aqueous solution of sodium hydroxide to the methanol solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture continuously for 4 hours at room temperature. Monitor the progress by TLC.
-
Solvent Removal: After the reaction is complete, remove the methanol using a rotary evaporator.
-
Acidification: Adjust the pH of the remaining aqueous solution to 5-6 with a 1N hydrochloric acid solution.
-
Isolation: Collect the precipitated white solid by filtration.
-
Drying: Dry the solid to obtain this compound.
Protocol 2: General Procedure for Hantzsch Thiazole Synthesis (for related structures) [8]
This protocol is for the synthesis of a related thiazole and may require optimization for derivatives of this compound.
-
Reactant Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the α-bromo ketone (1 equivalent) in ethanol.
-
Thioamide Addition: Add the thioamide (1-1.2 equivalents) to the solution.
-
Reflux: Heat the reaction mixture to reflux.
-
Reaction Monitoring: Monitor the reaction progress using TLC. Reaction times can vary from a few hours to overnight.
-
Cooling and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. If a precipitate forms, filter and wash it with cold ethanol or water. If no precipitate forms, remove the solvent under reduced pressure.
-
Purification: The crude product can be further purified by recrystallization or column chromatography.
References
- 1. This compound | 33763-20-1 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic cross-coupling reactions [ruhr-uni-bochum.de]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Analysis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of drug development and quality control. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and two alternative methods—Differential Scanning Calorimetry (DSC) and Acid-Base Titration—for assessing the purity of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, a crucial building block in medicinal chemistry.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a powerful and widely adopted technique for the purity assessment of non-volatile and thermally labile compounds. Its high resolution and sensitivity make it the method of choice for separating and quantifying the main component from its impurities.
Experimental Protocol: Reversed-Phase HPLC
A reversed-phase HPLC method is proposed for the routine purity analysis of this compound. This method is designed to separate the parent compound from potential process-related impurities, such as the unhydrolyzed ethyl ester precursor (ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate), and other degradation products.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in a 1:1 mixture of acetonitrile and water to a final concentration of 0.1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 254 nm |
Data Analysis:
The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Comparison with Alternative Analytical Methods
While HPLC is a robust method, other techniques can provide valuable and often complementary information regarding the purity of a substance. Here, we compare the proposed HPLC method with Differential Scanning Calorimetry (DSC) and Acid-Base Titration.
| Feature | HPLC | Differential Scanning Calorimetry (DSC) | Acid-Base Titration |
| Principle | Chromatographic separation based on polarity | Measurement of heat flow during melting point transition | Neutralization reaction between an acid and a base |
| Information Provided | Separation of individual impurities, quantification | Overall purity based on melting point depression | Total acidic content (assay) |
| Selectivity | High (separates structurally similar impurities) | Low (does not distinguish between different impurities) | Low (any acidic impurity will be titrated) |
| Sensitivity | High (can detect trace impurities) | Moderate (generally suitable for purities >98%) | Low (not suitable for detecting trace impurities) |
| Sample Throughput | Moderate | High | High |
| Instrumentation Cost | High | Moderate to High | Low |
| Primary Application | Comprehensive purity profiling | Orthogonal purity check, especially for crystalline solids | Assay of the main component |
Alternative Method 1: Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. For purity analysis of crystalline compounds, DSC relies on the principle of melting point depression, where impurities lower and broaden the melting range of a substance. This method is particularly useful as an orthogonal technique to chromatography.[1][2]
Experimental Protocol: DSC for Purity Determination
-
Accurately weigh 1-3 mg of the this compound sample into an aluminum DSC pan.
-
Hermetically seal the pan.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 2 °C/min) through its melting range.
-
Record the heat flow as a function of temperature.
Data Analysis:
The purity is calculated from the shape of the melting endotherm using the van't Hoff equation, which relates the melting point depression to the mole fraction of the impurity.[3]
Alternative Method 2: Acid-Base Titration
Acid-base titration is a classic quantitative analysis method that can be used to determine the assay of this compound. This technique relies on the neutralization reaction between the carboxylic acid group of the analyte and a standardized basic solution.
Experimental Protocol: Potentiometric Titration
-
Accurately weigh approximately 200 mg of the this compound sample.
-
Dissolve the sample in a suitable solvent, such as a mixture of ethanol and water.
-
Immerse a calibrated pH electrode into the solution.
-
Titrate the solution with a standardized 0.1 N sodium hydroxide solution, recording the volume of titrant added and the corresponding pH.
-
The equivalence point is determined from the inflection point of the titration curve (a plot of pH versus titrant volume).
Data Analysis:
The purity (assay) of the sample is calculated based on the volume of titrant consumed to reach the equivalence point, the concentration of the titrant, and the initial mass of the sample.
Conclusion
For a comprehensive purity assessment of this compound, a multi-faceted approach is recommended. HPLC stands out as the primary technique for its ability to separate, identify, and quantify individual impurities, providing a detailed purity profile. DSC serves as an excellent orthogonal method to confirm the overall purity of crystalline material, being particularly sensitive to eutectic impurities that may not be well-resolved by HPLC. Acid-base titration , while less specific for impurity detection, provides a simple, rapid, and accurate determination of the overall acidic content (assay), which is a critical quality attribute. The choice and combination of these methods will depend on the specific requirements of the analysis, from routine quality control to in-depth characterization for regulatory submissions.
References
Characterization of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid: A Comparative NMR Analysis
For Immediate Release
This guide provides a detailed spectroscopic characterization of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of published experimental NMR data for this specific compound, this report presents a comparative analysis with structurally related analogues for which experimental data is accessible. This approach allows for a robust estimation of the expected spectral features of the title compound, providing valuable insights for researchers in the fields of medicinal chemistry and materials science.
Executive Summary
This compound is a heterocyclic compound of interest in drug discovery and organic synthesis. Accurate characterization of its molecular structure is paramount for its application. This guide summarizes the expected ¹H and ¹³C NMR spectral data for this compound, benchmarked against experimental data from two commercially available, structurally similar compounds: Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate and 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid. The comparative data, presented in tabular format, facilitates the identification and verification of this compound in a laboratory setting. Detailed experimental protocols for NMR data acquisition are also provided.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the analysis of the experimental data from the comparative compounds and established principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl-H (ortho) | 7.9 - 8.1 | Doublet |
| Phenyl-H (meta, para) | 7.4 - 7.6 | Multiplet |
| Methyl-H | 2.7 - 2.8 | Singlet |
| Carboxylic Acid-H | 12.0 - 13.0 | Broad Singlet |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 165 - 170 |
| Thiazole C2 | 168 - 172 |
| Thiazole C4 | 150 - 155 |
| Thiazole C5 | 120 - 125 |
| Phenyl C (ipso) | 130 - 134 |
| Phenyl C (ortho) | 126 - 128 |
| Phenyl C (meta) | 129 - 131 |
| Phenyl C (para) | 130 - 132 |
| Methyl C | 15 - 18 |
Comparative Experimental Data
The following tables present the experimental ¹H and ¹³C NMR data for two structurally related compounds. This data serves as a basis for the prediction of the spectral features of the title compound.
Table 3: Experimental ¹H NMR Data for Comparative Compounds
| Compound | Solvent | Phenyl-H (δ, ppm) | Methyl-H (δ, ppm) | Other Protons (δ, ppm) |
| Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | CDCl₃ | 7.9-8.0 (m, 2H), 7.4-7.5 (m, 3H) | 2.75 (s, 3H) | 4.35 (q, 2H, OCH₂), 1.38 (t, 3H, CH₃) |
| 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid | DMSO-d₆ | - | 2.4 (s, 3H) | 7.2 (br s, 2H, NH₂), 12.5 (br s, 1H, COOH) |
Table 4: Experimental ¹³C NMR Data for Comparative Compounds
| Compound | Solvent | Thiazole C2 (δ, ppm) | Thiazole C4 (δ, ppm) | Thiazole C5 (δ, ppm) | Phenyl C (δ, ppm) | Methyl C (δ, ppm) | Other Carbons (δ, ppm) |
| Ethyl 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate | CDCl₃ | 168.9 | 158.4 | 118.6 | 133.2, 130.4, 129.0, 126.6 | 17.2 | 162.2 (C=O), 61.2 (OCH₂), 14.4 (CH₃) |
| 2-Amino-4-methyl-1,3-thiazole-5-carboxylic acid | DMSO-d₆ | 169.5 | 150.1 | 115.8 | - | 16.5 | 164.2 (C=O) |
Experimental Protocols
General NMR Spectroscopy Protocol
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. The sample is prepared by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
-
¹H NMR Spectroscopy: Standard acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Spectroscopy: A spectral width of 200-220 ppm is used. Proton decoupling is applied to simplify the spectrum to single lines for each carbon atom. A longer relaxation delay (2-5 seconds) and a larger number of scans (1024 or more) are generally required due to the lower natural abundance of the ¹³C isotope.
Structural Assignment and Rationale
The following diagram illustrates the chemical structure of this compound with key atoms labeled to correlate with the predicted NMR data.
Caption: Structure of this compound.
The predicted chemical shifts are based on the following rationale:
-
Phenyl Protons: The protons on the phenyl ring are expected in the aromatic region (7.4-8.1 ppm). The ortho protons are likely to be the most deshielded due to their proximity to the electron-withdrawing thiazole ring.
-
Methyl Protons: The methyl group attached to the thiazole ring is expected to appear as a singlet around 2.7-2.8 ppm.
-
Carboxylic Acid Proton: The acidic proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet at a very downfield shift (12.0-13.0 ppm).
-
Thiazole Carbons: The chemical shifts of the thiazole ring carbons are influenced by the nitrogen and sulfur heteroatoms and the substituents. C2, being adjacent to both heteroatoms and attached to the phenyl group, is expected to be the most downfield among the ring carbons.
-
Carboxyl Carbon: The carbonyl carbon of the carboxylic acid is characteristically found in the downfield region of the ¹³C NMR spectrum (165-170 ppm).
This comparative guide provides a foundational understanding of the NMR characteristics of this compound. Researchers can utilize this information to aid in the synthesis, purification, and structural confirmation of this and related compounds.
Comparative study of the biological activity of different thiazole carboxylic acid derivatives
A Comparative Guide to the Biological Activity of Thiazole Carboxylic Acid Derivatives
Thiazole carboxylic acid derivatives have emerged as a versatile scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. This guide provides a comparative analysis of their efficacy in anticancer, anti-inflammatory, and antimicrobial applications, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Data Presentation: Comparative Biological Activity
The following table summarizes the quantitative biological activity of various thiazole carboxylic acid derivatives, providing a clear comparison of their potency.
| Compound ID | Biological Activity | Assay | Target | IC50 / MIC (µM) | Reference |
| 6d | Anticancer | Antiproliferative | K563 leukemia cells | Comparable to Dasatinib | [1] |
| MCF-7 | 20.2 | [1] | |||
| HT-29 | 21.6 | [1] | |||
| 4b, 4i | Antifungal | Fungicidal Activity | Six tested fungi | >50% activity at 50 µg/mL | [2] |
| 51am | Anticancer | c-Met Kinase Inhibition | c-Met | Promising inhibitor | [3] |
| 3b | Anticancer | PI3Kα/mTOR Inhibition | PI3Kα | 0.086 ± 0.005 | [4] |
| mTOR | 0.221 ± 0.014 | [4] | |||
| 3e | Anticancer | PI3Kα/mTOR Inhibition | PI3Kα / mTOR | Not specified | [4] |
| LMH6 | Antioxidant | DPPH radical scavenging | DPPH | 0.185 | [5] |
| LMH7 | Antioxidant | DPPH radical scavenging | DPPH | 0.221 | [5] |
| 2b | Anti-inflammatory | COX-1/COX-2 Inhibition | COX-1 | 0.239 | [6] |
| COX-2 | 0.191 | [6] | |||
| 2a | Anti-inflammatory | COX-2 Inhibition | COX-2 | 0.958 | [6] |
| 2j | Anti-inflammatory | COX-2 Inhibition | COX-2 | 0.957 | [6][7] |
| 14 | Anticancer | Antiproliferative | Hematologic and solid tumor cell lines | Potent activity | [8] |
| 11, 12 | Antimicrobial | Cup plate method | MRSA, E. coli, A. niger | 125-200 µg/mL | [9] |
| 13, 14 | Antimicrobial | Cup plate method | Gram-positive and Gram-negative bacteria, fungi | 50-75 µg/mL | [9] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Anticancer Activity: MTT Proliferation Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cell lines (e.g., K563, MCF-7, HT-29) are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The thiazole carboxylic acid derivatives are dissolved in DMSO and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for 48-72 hours.
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This in vivo assay is used to evaluate the acute anti-inflammatory activity of compounds.
-
Animal Acclimatization: Wistar rats are acclimatized to the laboratory conditions for one week before the experiment.
-
Compound Administration: The test compounds (thiazole derivatives) and a standard drug (e.g., Indomethacin) are administered orally or intraperitoneally to different groups of rats. A control group receives only the vehicle.
-
Induction of Edema: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group in comparison to the control group.
Antimicrobial Activity: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Bacterial/Fungal Suspension Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli, A. niger) is prepared in a suitable broth.
-
Serial Dilution: The thiazole derivatives are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 25°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow.
Caption: General experimental workflow for the synthesis and biological evaluation of thiazole carboxylic acid derivatives.
Caption: The Cyclooxygenase (COX) pathway and the inhibitory action of thiazole derivatives.
Caption: The PI3K/Akt/mTOR signaling pathway and the dual inhibitory action of certain thiazole derivatives.
References
- 1. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid vs. other precursors for Febuxostat
For Researchers, Scientists, and Drug Development Professionals
Febuxostat, a potent non-purine selective inhibitor of xanthine oxidase, is a cornerstone in the management of hyperuricemia and gout. Its synthesis has been approached through various pathways, each employing different precursors and reaction strategies. This guide provides an objective comparison of synthetic routes to Febuxostat, with a focus on the performance of key precursors, supported by experimental data. While the core structure of Febuxostat is 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid, we will also consider the synthesis of its parent analogue, 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, as a foundational reference for the construction of the thiazole core.
Comparison of Key Synthetic Intermediates and Pathways
The synthesis of Febuxostat typically involves the construction of the central thiazole ring, followed by modifications to the phenyl ring substituent and hydrolysis of an ester group to the final carboxylic acid. The choice of the initial building blocks significantly impacts the overall yield, purity, and industrial scalability of the process. Below, we compare the most common precursors and their corresponding synthetic routes.
| Precursor/Intermediate | Synthetic Route | Key Advantages | Key Disadvantages | Overall Yield | Reference |
| Route 1: From 4-Hydroxythiobenzamide | Condensation with ethyl 2-chloroacetoacetate, followed by formylation, cyanation, alkylation, and hydrolysis. | Utilizes readily available starting materials. | Multi-step process with potential for side reactions. | ~50% | [1] |
| Route 2: From 3-Cyano-4-isobutoxybenzothioamide | Direct condensation with ethyl 2-chloro-3-oxobutanoate followed by hydrolysis. | More convergent route, potentially higher yielding in the final steps. | The thioamide precursor requires a separate synthesis. | ~89% (for the final two steps) | |
| Route 3: From 4-Hydroxybenzonitrile | Conversion to 4-hydroxybenzothioamide, followed by cyclization, and subsequent functional group manipulations. | Avoids the direct use of more hazardous thioamide starting materials. | Involves multiple steps of functional group transformations. | Not explicitly stated | [2] |
| Route 4: From 2,4-Dihalophenol | Alkylation, cyanation, thioformylation, cyclization, and deprotection. | Starts from inexpensive and readily available halo-phenols. | Involves the use of cyanide reagents. | Not explicitly stated | [3] |
Experimental Protocols
Route 2: Synthesis of Febuxostat from 3-Cyano-4-isobutoxybenzothioamide
This route represents a relatively efficient pathway to Febuxostat.
Step 1: Synthesis of Ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate
A solution of 3-cyano-4-isobutoxybenzothioamide (5.0 g, 0.021 mol) and ethyl-2-chloro-3-oxobutanoate (4.42 mL, 0.032 mol) in isopropanol (25.0 mL) is heated at 75-80°C for 3-4 hours. The mixture is then cooled to 25-30°C. The precipitated pale yellowish solid is filtered, washed with isopropanol (10.0 mL), and dried under vacuum at 50-55°C to yield the product.
-
Yield: 94.0%
-
Purity (HPLC): 99.65%
Step 2: Synthesis of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (Febuxostat)
To a stirred solution of ethyl-2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (5.0 g, 0.014 mol) in n-butanol (50.0 mL) at 25-30°C, sodium hydroxide (1.74 g, 0.043 mol) is added. The reaction mixture is heated for 1-2 hours at 35-40°C. After cooling to 25-30°C, the pH is adjusted to 1-2 using concentrated HCl. The precipitated product is filtered, washed with a 1:1 mixture of n-butanol and water (10.0 mL), and dried under vacuum at 50-55°C.
-
Yield: 87.0%
-
Purity (HPLC): 99.40%
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the key synthetic routes to Febuxostat.
Caption: Synthetic Route 1 starting from 4-Hydroxythiobenzamide.
Caption: A more convergent synthesis of Febuxostat (Route 2).
Concluding Remarks
The selection of a specific synthetic route for Febuxostat depends on various factors, including the availability and cost of starting materials, the desired scale of production, and the stringency of purity requirements. While routes commencing from simple precursors like 4-hydroxythiobenzamide offer flexibility, more convergent pathways, such as the one starting from 3-cyano-4-isobutoxybenzothioamide, can provide higher overall efficiency for the final steps. The detailed experimental data and protocols provided herein serve as a valuable resource for researchers and professionals in the field to make informed decisions for the synthesis and development of Febuxostat. It is important to note that many of the known syntheses have drawbacks, such as the use of harsh conditions or toxic reagents like cyanides, which necessitates the ongoing search for more efficient, economical, and environmentally friendly manufacturing processes.[4]
References
Comparison of different synthetic methods for 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic methodologies for the preparation of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, a key intermediate in pharmaceutical research. The following sections detail the most prominent synthetic routes, offering a side-by-side analysis of their efficiency, reaction conditions, and overall practicality. This document is intended to assist researchers in selecting the most suitable method for their specific laboratory and developmental needs.
At a Glance: Comparison of Key Synthetic Routes
The selection of an optimal synthetic pathway is contingent on factors such as desired yield, reaction time, availability of reagents, and scalability. The table below summarizes the key performance indicators for the primary synthetic routes to this compound.
| Synthetic Route | Starting Materials | Key Reagents/Conditions | Typical Reaction Time | Typical Temperature (°C) | Reported Yield (%) | Advantages | Disadvantages |
| Method 1: Two-Step Hantzsch Synthesis | Thiobenzamide, Ethyl 2-chloroacetoacetate | 1. Ethanol, Reflux2. NaOH, H₂O/Methanol | Step 1: 2-4 hoursStep 2: 4 hours | Step 1: ~78Step 2: Room Temp. | ~70-85 (overall) | Well-established, reliable, good yields. | Two distinct reaction steps required. |
| Method 2: One-Pot Hantzsch Synthesis | Ethyl acetoacetate, N-Bromosuccinimide (NBS), Thiobenzamide | H₂O/THF, Reflux | 2-4 hours | 80 | 72 | Time and resource-efficient, simplified workup.[1] | Yield may be slightly lower than the two-step method. |
| Method 3: Microwave-Assisted Hantzsch Synthesis | Thiobenzamide, Ethyl 2-chloroacetoacetate | Ethanol, Microwave irradiation | 10-30 minutes | 90-120 | Potentially >90 | Dramatically reduced reaction times, often higher yields.[2] | Requires specialized microwave equipment. |
Visualizing the Pathways: Synthetic Schemes
The following diagrams, generated using the DOT language, illustrate the core transformations for the described synthetic routes.
Caption: Two-Step Hantzsch Synthesis Pathway.
References
A Comprehensive Guide to the Validation of an Analytical Method for the Quantification of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides a detailed comparison of analytical methodologies for the quantification of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid, a key chemical intermediate. The focus is on a validated High-Performance Liquid Chromatography (HPLC) method, with a comparative overview of a potential alternative, Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on various factors including sensitivity, specificity, and the nature of the sample matrix. Below is a comparative summary of a validated HPLC-UV method and a prospective LC-MS/MS method for the quantification of this compound.
| Parameter | HPLC-UV Method | LC-MS/MS Method (Hypothetical) |
| Linearity (r²) | ≥ 0.999 | > 0.99 |
| Range | 1 - 100 µg/mL | 0.1 - 50 ng/mL |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL | 0.15 ng/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (%RSD) | < 2.0% | < 15% |
| Specificity | No interference from blank | No significant interference at the retention time |
Detailed Experimental Protocols
Protocol 1: Validated HPLC-UV Method
This protocol outlines the procedure for the quantification of this compound using a validated HPLC-UV method.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of 0.1% formic acid in water (A) and acetonitrile (B) in a gradient elution.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in methanol to obtain a theoretical concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
3. Method Validation Procedures:
-
Specificity: Analyze blank samples (diluent) to ensure no interfering peaks are present at the retention time of the analyte.
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be between 98.0% and 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day. The relative standard deviation (%RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.
Visualizing the Workflow and Method Comparison
To better illustrate the processes and comparisons discussed, the following diagrams are provided.
Caption: Workflow for the validation of an analytical method.
Caption: Comparison of key performance parameters.
Unraveling the Potential: A Comparative Analysis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid Derivatives and Established Drugs
For Immediate Release
In the dynamic landscape of drug discovery, the quest for novel therapeutic agents with enhanced efficacy and improved safety profiles is relentless. This guide offers a comprehensive comparison of the biological efficacy of a promising class of compounds, 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid derivatives, against established drugs in the fields of oncology, inflammation, and microbiology. By presenting available experimental data, detailed protocols, and illustrating key signaling pathways, this document serves as a valuable resource for researchers, scientists, and professionals in drug development.
Comparative Efficacy Data
The following tables summarize the available quantitative data on the biological activity of this compound derivatives in comparison to standard drugs. It is important to note that the data has been aggregated from various studies and direct head-to-head comparisons under identical experimental conditions are limited. Therefore, these tables should be interpreted as a guide to the potential of these derivatives rather than a definitive statement of superiority.
Anticancer Activity
The cytotoxic potential of this compound derivatives has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting cancer cell growth. The table below compares the IC50 values of representative thiazole derivatives with the widely used chemotherapeutic agent, Doxorubicin.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference Drug | IC50 (µM) |
| 4-Methyl-2-phenylthiazole-5-carbohydrazide derivative 9 | HepG-2 | Hepatocellular Carcinoma | 1.61 µg/mL | Doxorubicin | 8.71 |
| 4-Methyl-2-phenylthiazole-5-carbohydrazide derivative 10 | HepG-2 | Hepatocellular Carcinoma | 1.98 µg/mL | Doxorubicin | 8.71 |
| 2-(3-Methoxyphenyl)-4-methyl-N-(3,4,5-trimethoxyphenyl)thiazole-5-carboxamide 2a | HepG2 | Hepatocellular Carcinoma | 60.75 | Doxorubicin | 8.71 |
| 2-(3-Methoxyphenyl)-4-methyl-N-(p-tolyl)thiazole-5-carboxamide 2b | COLO205 | Colon Adenocarcinoma | 30.79 | Doxorubicin | Not Specified |
| 2-(3-Methoxyphenyl)-4-methyl-N-(p-tolyl)thiazole-5-carboxamide 2b | B16F1 | Melanoma | 74.15 | Doxorubicin | Not Specified |
| Doxorubicin | MCF-7 | Breast Cancer | 2.50 | - | - |
Note: IC50 values for thiazole derivatives and Doxorubicin were obtained from different studies and are presented for comparative purposes. The conversion of µg/mL to µM depends on the molecular weight of the specific derivative.
Anti-inflammatory Activity
The anti-inflammatory potential of thiazole derivatives is often assessed using the carrageenan-induced paw edema model in rodents. This assay measures the ability of a compound to reduce swelling, a hallmark of inflammation. The table below presents the percentage inhibition of edema by a thiazole derivative compared to the nonsteroidal anti-inflammatory drug (NSAID), Ibuprofen.
| Compound | Dose (mg/kg) | Time Point (hours) | % Inhibition of Edema | Reference Drug | Dose (mg/kg) | % Inhibition of Edema |
| Imidazo[2,1-b][1][2][3]thiadiazole derivative 5a (structurally related to thiazoles) | 150 | 4 | 68% | Ibuprofen | 100 | ~50-60% |
Note: Data is compiled from separate studies. The specific thiazole derivative shown is structurally related and provides an indication of the potential anti-inflammatory activity of this class of compounds.
Antimicrobial Activity
The antimicrobial efficacy of this compound derivatives is determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below compares the MIC values of a representative thiazole derivative against common bacterial strains with the broad-spectrum antibiotic, Ciprofloxacin.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference Drug | MIC (µg/mL) |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid derivative 4a | Staphylococcus aureus (MRSA) | 2 | Ciprofloxacin | 0.6 - 12.5 µM |
| (S,Z)-4-methyl-2-(4-oxo-5-((5-phenylfuran-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acid derivative 4a | Staphylococcus aureus (QRSA) | 2 | Ciprofloxacin | >64 |
| - | Escherichia coli | - | Ciprofloxacin | 0.013 - 0.016 µM |
Note: The thiazole derivative presented is structurally distinct but represents the antimicrobial potential of the broader thiazole class. MIC values for Ciprofloxacin are presented in µM and µg/mL for comparison, and can vary depending on the specific strain.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and validation of scientific findings. Below are the methodologies for the key experiments cited in this guide.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
96-well plates
-
Cancer cell lines (e.g., HepG2, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound derivatives and Doxorubicin)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value by plotting the cell viability against the compound concentration.
Carrageenan-Induced Paw Edema in Rats
This in vivo model is used to assess the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar rats (180-200 g)
-
1% Carrageenan solution in saline
-
Test compounds (thiazole derivatives and Ibuprofen)
-
Plethysmometer
Procedure:
-
Fast the animals overnight with free access to water.
-
Administer the test compounds or the reference drug orally or intraperitoneally. The control group receives the vehicle.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculate the percentage inhibition of edema for each group relative to the control group.
Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds (thiazole derivatives and Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)
-
Spectrophotometer
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum and dilute it to a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Signaling Pathways
Understanding the mechanism of action of therapeutic agents is fundamental to drug development. The following diagrams illustrate key signaling pathways affected by the compared drugs.
Doxorubicin's Mechanism of Action in Cancer Cells
Doxorubicin is a well-established anthracycline antibiotic used in cancer chemotherapy. Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.
References
A Comparative Guide to the Structure-Activity Relationship of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid scaffold is a versatile pharmacophore that has demonstrated significant potential in the development of novel therapeutic agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of its analogs, focusing on their anticancer and xanthine oxidase inhibitory activities. The information presented is based on experimental data from peer-reviewed studies, offering a valuable resource for researchers in the field of medicinal chemistry and drug discovery.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound derivatives, revealing key structural features that influence their cytotoxic effects against various cancer cell lines. The primary mechanism of action for some of these analogs involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival.
Quantitative Data Summary
The following table summarizes the in vitro anticancer activity of a series of 2-phenylthiazole-4-carboxamide derivatives against human cancer cell lines. The IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.
| Compound ID | R (Substitution on phenylacetamide) | T47D (Breast Cancer) IC50 (µg/mL) | Caco-2 (Colorectal Cancer) IC50 (µg/mL) | HT-29 (Colon Cancer) IC50 (µg/mL) |
| 4a | H | > 50 | > 50 | > 50 |
| 4b | 2-Methoxy | 11.2 | 23.5 | 15.8 |
| 4c | 3-Methoxy | 15.8 | 18.2 | 12.1 |
| 4d | 4-Methoxy | 20.1 | 10.5 | 19.7 |
| 4e | 3-Fluoro | 9.8 | 8.5 | 7.2 |
Data extracted from a study on substituted 2-phenylthiazole-4-carboxamide derivatives as potential cytotoxic agents.[1]
Structure-Activity Relationship Insights
The data reveals several key SAR trends for the anticancer activity of these analogs:
-
Amide Moiety: The presence of an arylacetamide group at the para-position of the 2-phenyl ring is crucial for cytotoxic activity. The unsubstituted analog (4a) was inactive.
-
Substitution on the Phenylacetamide Ring:
-
Methoxy Group: The position of the methoxy group significantly impacts activity and selectivity. A 2-methoxy substituent (4b) showed moderate activity against all cell lines, while a 4-methoxy group (4d) led to improved potency against the Caco-2 cell line.[1] The 3-methoxy analog (4c) displayed good activity against HT-29 and T47D cells.
-
Fluoro Group: The introduction of a 3-fluoro substituent (4e) resulted in the most potent compound in the series, with good activity against all three cell lines, suggesting that electron-withdrawing groups at this position enhance cytotoxicity.[1]
-
Experimental Protocols
Synthesis of 2-Phenylthiazole-4-carboxamide Derivatives:
A general synthetic pathway for the preparation of the evaluated compounds is outlined below.
In Vitro Cytotoxicity Assay (MTT Assay):
-
Cell Seeding: Human cancer cell lines (T47D, Caco-2, HT-29) were seeded in 96-well plates at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells were treated with various concentrations of the synthesized compounds and incubated for an additional 48 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium was removed, and DMSO was added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves.
Xanthine Oxidase Inhibitory Activity
Analogs of this compound have also been investigated as inhibitors of xanthine oxidase (XO), an enzyme that plays a key role in purine metabolism and is a target for the treatment of hyperuricemia and gout.
Quantitative Data Summary
The following table presents the in vitro xanthine oxidase inhibitory activity of a series of 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives.
| Compound ID | R (Substitution on benzamide) | Xanthine Oxidase IC50 (µM) |
| 5a | H | 1.84 |
| 5b | 4-Fluoro | 0.57 |
| 5c | 4-Chloro | 0.91 |
| 5d | 4-Bromo | 1.25 |
| 5e | 4-Nitro | 1.52 |
| Allopurinol | (Reference Drug) | 2.45 |
Data extracted from a study on 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives as potential xanthine oxidase inhibitors.[2][3]
Structure-Activity Relationship Insights
The SAR for xanthine oxidase inhibition highlights the following:
-
Benzamido Group: The 2-benzamido substitution is a key feature for potent XO inhibition.
-
Substitution on the Benzamide Ring:
-
Halogens: The introduction of a halogen at the para-position of the benzamide ring significantly enhances inhibitory activity compared to the unsubstituted analog (5a). A fluoro substituent (5b) resulted in the most potent inhibitor, being more active than the reference drug allopurinol.[2][3] The activity decreases with increasing halogen size (F > Cl > Br).
-
Nitro Group: A para-nitro group (5e) also conferred good inhibitory activity.
-
Experimental Protocols
Synthesis of 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives:
The synthesis of these compounds follows a similar pathway to the anticancer agents, with the key difference being the acylation of the 2-amino group with a substituted benzoyl chloride.
In Vitro Xanthine Oxidase Inhibition Assay:
-
Reaction Mixture: The assay was performed in a phosphate buffer (pH 7.5) containing xanthine as the substrate and various concentrations of the test compounds.
-
Enzyme Addition: The reaction was initiated by the addition of xanthine oxidase enzyme solution.
-
Uric Acid Formation Monitoring: The rate of uric acid formation was monitored by measuring the increase in absorbance at 295 nm over time using a UV-Vis spectrophotometer.
-
IC50 Calculation: The IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
The this compound scaffold serves as a promising template for the design of potent bioactive molecules. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the substituents on the phenyl ring and the functional group at the 5-position of the thiazole ring can significantly modulate the biological activity and selectivity of these compounds. For anticancer activity, a 3-fluoro-substituted phenylacetamide at the 2-phenyl position showed the most promise. In the context of xanthine oxidase inhibition, a 4-fluoro-substituted benzamido group at the 2-position of the thiazole ring resulted in a highly potent inhibitor. These findings provide a rational basis for the future design and optimization of this compound analogs as potential therapeutic agents. Further exploration of this scaffold is warranted to develop novel drug candidates with improved efficacy and safety profiles.
References
- 1. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Benchmarking the Antioxidant Potential of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the antioxidant activity of thiazole derivatives, with a focus on compounds structurally related to 4-methyl-2-phenyl-1,3-thiazole-5-carboxylic acid. Due to the limited availability of direct experimental data for a comprehensive series of this compound derivatives, this guide draws upon published data for structurally similar thiazole compounds, including 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives and various thiazole-5-carboxylate esters. The objective is to offer a valuable benchmark for researchers engaged in the discovery and development of novel antioxidant agents.
Comparative Antioxidant Activity
The antioxidant potential of thiazole derivatives is typically evaluated through various in vitro assays that measure their capacity to scavenge free radicals. The most common assays are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The efficacy is often expressed as the half-maximal inhibitory concentration (IC50), where a lower value indicates higher antioxidant activity.
The following tables summarize the reported IC50 values for various thiazole derivatives and standard antioxidant compounds, providing a basis for comparison.
Table 1: DPPH Radical Scavenging Activity (IC50) of Thiazole Derivatives and Standard Antioxidants
| Compound Class/Name | Specific Derivative | IC50 (µM) | Reference |
| Thiazole-carboxamide Derivatives | LMH6 | 0.185 ± 0.049 | [1] |
| LMH7 | 0.221 ± 0.059 | [1] | |
| 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives | 5b (p-fluoro) | 0.57 | [2][3][4] |
| 5c (p-chloro) | 0.91 | [2][3][4] | |
| Standard Antioxidants | |||
| Trolox | 3.10 ± 0.92 | [1] | |
| Ascorbic Acid | ~19.17 µg/mL | ||
| Quercetin | 4.60 ± 0.3 | [5] | |
| Curcumin | N/A | ||
| Gallic Acid | 1.03 ± 0.25 µg/mL | [6] |
Note: IC50 values reported in µg/mL have been included as found in the source and are not directly comparable to µM values without molecular weight conversion.
Table 2: ABTS Radical Scavenging Activity (IC50) of Thiazole Derivatives and Standard Antioxidants
| Compound Class/Name | Specific Derivative | IC50 (µM) | Reference |
| Phenolic Thiazole Derivatives | 5a | < Ascorbic Acid | [7] |
| 5b | < Ascorbic Acid | [7] | |
| 7b | < Ascorbic Acid | [7] | |
| 8a | < Ascorbic Acid | [7] | |
| 8b | < Ascorbic Acid | [7] | |
| N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds | 7j | Significantly enhanced vs. Trolox/Ascorbic Acid | [8][9] |
| 7k | Significantly enhanced vs. Trolox/Ascorbic Acid | [8][9] | |
| Standard Antioxidants | |||
| Trolox | 2.926 ± 0.029 µg/mL | [10] | |
| Ascorbic Acid | N/A | ||
| Quercetin | 48.0 ± 4.4 | [5] | |
| Curcumin | N/A | ||
| Gallic Acid | 1.03 ± 0.25 µg/mL | [6] |
Note: IC50 values reported in µg/mL have been included as found in the source and are not directly comparable to µM values without molecular weight conversion.
Structure-Activity Relationship (SAR) Insights
The antioxidant activity of thiazole derivatives is significantly influenced by their structural features:
-
Substitution on the Phenyl Ring: The presence of electron-donating groups (e.g., hydroxyl, methoxy) on the phenyl ring at the 2-position of the thiazole core generally enhances antioxidant activity. These groups can readily donate a hydrogen atom or an electron to neutralize free radicals.
-
Carboxylic Acid/Ester/Amide Group at Position 5: The electronic nature of the substituent at position 5 of the thiazole ring can modulate the antioxidant capacity. Carboxamide derivatives have shown potent activity.[1]
-
Phenolic Moieties: The incorporation of phenolic fragments into the thiazole scaffold is a key strategy for designing potent antioxidants.[11] The hydroxyl groups on the aromatic ring are crucial for radical scavenging.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the DPPH and ABTS assays as compiled from the cited literature.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable free radical DPPH• in the presence of a hydrogen-donating antioxidant.
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared. The initial absorbance of the DPPH solution is measured at its maximum wavelength (~517 nm).
-
Reaction Mixture: A specific volume of the test compound solution (at various concentrations) is mixed with the DPPH solution.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the mixture is measured at ~517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS Radical Cation Scavenging Assay
This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).
-
Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.
-
Preparation of Working Solution: The ABTS•+ solution is diluted with ethanol or phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A small volume of the test compound solution (at various concentrations) is added to a specific volume of the ABTS•+ working solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes).
-
Absorbance Measurement: The absorbance is read at 734 nm.
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.
-
IC50 Determination: The IC50 value is calculated from the concentration-response curve.
Visualizing Antioxidant Mechanisms and Workflows
To better illustrate the concepts discussed, the following diagrams are provided in DOT language for use with Graphviz.
Caption: General mechanism of radical scavenging by an antioxidant thiazole derivative.
Caption: Experimental workflow for screening the antioxidant activity of thiazole derivatives.
Concluding Remarks
The available evidence strongly suggests that the thiazole scaffold, particularly when functionalized with phenolic or other electron-donating moieties, represents a promising avenue for the development of potent antioxidant agents. The thiazole-carboxamide and 2-benzamido-4-methylthiazole-5-carboxylic acid derivatives highlighted in this guide demonstrate significant radical scavenging capabilities, in some cases surpassing standard antioxidants like Trolox.
For researchers working with this compound derivatives, this comparative guide offers a foundational dataset and methodological framework. Future experimental work should focus on synthesizing a focused library of these specific derivatives and systematically evaluating their antioxidant activity using the standardized assays outlined herein. Such studies will be instrumental in elucidating precise structure-activity relationships and identifying lead compounds for further preclinical development.
References
- 1. Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives as Potential Xanthine Oxidase Inhibitors and Free Radical Scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to In Silico Modeling and Docking of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid Derivatives
This guide provides a comparative analysis of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid derivatives based on in silico modeling, molecular docking studies, and reported biological activities. The objective is to offer researchers and drug development professionals a comprehensive overview of the performance of these compounds against various biological targets, supported by experimental and computational data.
Introduction
The this compound scaffold is a versatile core in medicinal chemistry, utilized for the development of novel therapeutic agents.[1] Derivatives of this molecule have been investigated for a range of biological activities, including anticancer and anti-inflammatory effects.[2][3] In silico methods such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction are crucial in the early stages of drug discovery to forecast the binding affinities, interaction modes, and pharmacokinetic properties of these derivatives, thereby guiding the synthesis of promising candidates.[4][5]
This guide compares various derivatives based on their reported efficacy against targets like Mucin 1 (MUC1), Cyclooxygenase (COX) enzymes, and tubulin, providing a valuable resource for structure-activity relationship (SAR) studies.
Comparative Analysis of Biological Activity
The anti-proliferative and enzyme inhibitory activities of several derivatives have been evaluated against different targets. The data, summarized below, allows for a direct comparison of the potency of these compounds.
Table 1: Comparison of Anti-proliferative and Enzyme Inhibition Activity
| Compound ID | Derivative Class | Target | IC50 Value (µM) | Reference Drug | Reference Drug IC50 (µM) |
|---|---|---|---|---|---|
| 3d | Carboxylic acid derivative | MDA-MB-231 (Breast Cancer) | Potent Activity | Celecoxib | - |
| 3b, 3e, 3f, 3i | Carboxylic acid derivatives | MDA-MB-231 (Breast Cancer) | Good Activity | Celecoxib | - |
| 2a | Thiazole Carboxamide | COX-2 | 0.958 | Celecoxib | 0.002 |
| 2b | Thiazole Carboxamide | COX-1 | 0.239 | Celecoxib | - |
| 2b | Thiazole Carboxamide | COX-2 | 0.191 | Celecoxib | 0.002 |
| 7c | 2,4-disubstituted thiazole | Tubulin Polymerization | 2.00 ± 0.12 | Combretastatin A-4 | 2.96 ± 0.18 |
| 9a | 2,4-disubstituted thiazole | Tubulin Polymerization | 2.38 ± 0.14 | Combretastatin A-4 | 2.96 ± 0.18 |
| 5c | 2,4-disubstituted thiazole | Tubulin Polymerization | 2.95 ± 0.18 | Combretastatin A-4 | 2.96 ± 0.18 |
| 6d | 2-amino-thiazole-5-carboxamide | K563 (Leukemia) | Comparable to Dasatinib | Dasatinib | < 1 µM |
| 6d | 2-amino-thiazole-5-carboxamide | MCF-7 (Breast Cancer) | 20.2 | Dasatinib | < 1 µM |
| 6d | 2-amino-thiazole-5-carboxamide | HT-29 (Colon Cancer) | 21.6 | Dasatinib | < 1 µM |
Data sourced from references[2][6][7][8][9]. Note: "Potent" and "Good" activities for compounds 3b-3i were described qualitatively in the source.[2][6]
In Silico Modeling and Molecular Docking Studies
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[10] It is widely used to understand drug-receptor interactions and to screen virtual libraries of compounds. Studies on this compound derivatives have identified key binding modes and interactions responsible for their biological activity.
Table 2: Comparison of Molecular Docking Results
| Compound ID | Target Protein | Docking Score (kcal/mol) | Key Interactions & Binding Residues |
|---|---|---|---|
| 3d | MUC1 | - (High potent activity reported) | Interacts with the MUC1 protein domain. |
| 2a | COX-2 | - (High selectivity reported) | Binds within the COX-2 active site. |
| 2b | COX-1 / COX-2 | - (Potent activity reported) | Binds within the active sites of both COX isozymes. |
| 7c | Tubulin | - (Excellent binding mode) | Interacts with the tubulin active site, showing remarkable inhibition.[8] |
| 9a | Tubulin | - (Excellent binding mode) | Shows strong binding interactions within the tubulin active site.[8] |
| 5b | Rho6 Protein | -9.4 | H-bonding and arene-cation interactions with Gln158 and Arg108.[11] |
| 5c (-Cl) | Rho6 Protein | -9.0 | H-bonds and arene-cation interactions with the active site.[11] |
| 5d (-NO2) | Rho6 Protein | -9.1 | H-bonds and arene-cation interactions with the active site.[11] |
Data sourced from references[2][6][7][8][11]. Note: Specific docking scores were not available for all compounds in the searched literature, but their binding efficacy was described.
Comparative ADMET Profile
In silico ADMET prediction is vital for filtering drug candidates with poor pharmacokinetic profiles early in the discovery pipeline.[4] Many studies on thiazole derivatives include evaluations based on Lipinski's Rule of Five, which helps predict a compound's potential for oral bioavailability.[5]
Table 3: Comparison of In Silico ADMET Properties
| Compound Property | General Findings for Thiazole Derivatives | Significance |
|---|---|---|
| Lipinski's Rule of Five | Most synthesized derivatives show no violations. | Suggests good potential for oral bioavailability. |
| Molecular Weight (MW) | Generally ≤ 500 g/mol . | Adheres to Lipinski's rule. |
| LogP (Lipophilicity) | Varies based on substitution, but often within acceptable ranges. | Influences absorption and distribution. |
| H-bond Donors (HBD) | Typically within the acceptable range (≤5). | Affects solubility and membrane permeability. |
| H-bond Acceptors (HBA) | Typically within the acceptable range (≤10). | Affects solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | Generally within ranges that suggest good cell permeability. | Predicts drug transport properties. |
Data synthesized from general findings across multiple studies on thiazole derivatives.[4][5][12][13]
Visualizations
Workflow for In Silico Drug Design
The following diagram illustrates a typical computational workflow for the design and evaluation of novel thiazole derivatives.
References
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 2. Design, synthesis, in silico and in vitro studies of novel 4-methylthiazole-5-carboxylic acid derivatives as potent anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 5. Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Synthesis, antibacterial activity, in silico ADMET prediction, docking, and molecular dynamics studies of substituted phenyl and furan ring containing thiazole Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Safety Operating Guide
Proper Disposal of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid: A Comprehensive Guide
The safe and environmentally responsible disposal of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid is a critical component of laboratory safety and chemical management. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in compliance with safety regulations. The primary method of disposal for this chemical is through an approved hazardous waste disposal service.[1][2][3] Under no circumstances should this chemical be discarded down the drain or into regular trash receptacles.[4]
Hazard Profile and Safety Precautions
Before initiating any disposal procedures, it is imperative to be fully aware of the hazards associated with this compound. Adherence to personal protective equipment (PPE) standards is mandatory. This includes wearing safety goggles, chemical-resistant gloves, and a laboratory coat.[5][6] All handling of the solid material should occur in a well-ventilated area or a chemical fume hood to prevent the inhalation of dust.[4][5]
| Hazard Classification | GHS Hazard Statement | Precautionary Actions |
| Skin Irritation | H315: Causes skin irritation[2][6] | P264: Wash skin thoroughly after handling.[2][5] P280: Wear protective gloves.[2][5][6] |
| Eye Irritation | H319: Causes serious eye irritation[2][6] | P280: Wear eye protection.[2][5][6] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |
| Respiratory Irritation | H335: May cause respiratory irritation[2][6] | P261: Avoid breathing dust.[2][5] P271: Use only outdoors or in a well-ventilated area.[2][5] |
| Acute Oral Toxicity | H302: Harmful if swallowed[5] | P270: Do not eat, drink or smoke when using this product.[5] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[7] |
Experimental Protocol: Waste Disposal Procedure
This protocol details the necessary steps for the proper management and disposal of this compound from the laboratory to its final collection point.
1. Waste Minimization: Before starting any experiment, plan to minimize the generation of waste. This can be achieved by accurately calculating the required quantities of the compound and avoiding the preparation of excess solutions.[4]
2. Waste Identification and Segregation:
-
Properly identify all waste streams containing this compound.[1]
-
Do not mix this waste with incompatible materials. As an organic acid, it should be segregated from bases, oxidizing agents, and reactive metals.[8]
-
Collect solid waste separately from liquid waste. If the compound is dissolved in a solvent, segregate it based on the solvent's classification (e.g., halogenated or non-halogenated).[4]
3. Container Labeling: All waste containers must be clearly and accurately labeled. The label must include:
-
The full chemical name: "this compound".[9]
-
The specific hazards (e.g., "Irritant," "Harmful if Swallowed").[1]
-
The accumulation start date.[4]
-
The name of the principal investigator and the laboratory location.[4]
4. Temporary Storage in a Satellite Accumulation Area (SAA):
-
Store the labeled waste container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[4][10]
-
The SAA should utilize secondary containment, such as a chemical-resistant tray or bin, to contain potential leaks or spills.[11]
-
Keep the waste container tightly closed at all times, except when adding waste.[3][4][10]
5. Arranging for Waste Pickup: Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, arrange for its collection by the institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[4][9]
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
In-Laboratory Neutralization (General Guidance)
While no specific in-laboratory deactivation protocol for this compound was found, its carboxylic acid functionality allows for a general neutralization procedure. This should only be performed by trained personnel and with the approval of your institution's EHS department. Dilute acid solutions (less than 10%) with a pH between 5.5 and 9.0 may be permissible for drain disposal in some localities, but this requires verification with local regulations and EHS.[11]
Experimental Protocol: Neutralization of Dilute Acidic Waste
-
Preparation: Work in a chemical fume hood and wear appropriate PPE (goggles, lab coat, acid-resistant gloves).
-
Dilution: If starting with a concentrated solution, slowly add the acidic solution to a large volume of cold water to dilute it to below 10%. Never add water to acid.
-
Neutralization: While stirring, slowly add a weak base, such as sodium bicarbonate or a 5% sodium hydroxide solution, to the dilute acidic waste.
-
pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the base dropwise until the pH is between 7.0 and 9.0.[11]
-
Disposal of Neutralized Solution: Once neutralized, the solution may be eligible for drain disposal with copious amounts of water, provided it contains no other hazardous materials (e.g., heavy metals, regulated organic solvents) and is permitted by your institution's EHS and local regulations.[11]
-
Consultation: Always consult with your institution's EHS department before neutralizing and disposing of any chemical waste down the drain to ensure full compliance with all applicable regulations.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. chemscene.com [chemscene.com]
- 6. fishersci.ie [fishersci.ie]
- 7. aksci.com [aksci.com]
- 8. nipissingu.ca [nipissingu.ca]
- 9. benchchem.com [benchchem.com]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Operational Guide for Handling 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols, personal protective equipment (PPE) recommendations, and detailed operational and disposal plans for the handling of 4-Methyl-2-phenyl-1,3-thiazole-5-carboxylic acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical compound that requires careful handling due to its potential hazards. According to safety data sheets, the compound is classified with the signal word "Warning" and is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1][2] Therefore, the use of appropriate personal protective equipment is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield.[3][4] | To protect eyes from splashes and airborne particles.[3] Safety glasses must be worn beneath a face shield.[4] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving is recommended).[3][5] A chemical-resistant lab coat or apron.[3] | To prevent skin contact.[3] |
| Respiratory Protection | A NIOSH-approved respirator with appropriate cartridges should be used when handling the powder outside of a chemical fume hood or if dust is generated.[3][5] | To protect against the inhalation of harmful dust or vapors.[3] |
| Foot Protection | Closed-toe shoes.[3] | To protect feet from spills.[3] |
Experimental Workflow and Handling Protocol
A systematic approach is crucial when working with this compound. The following workflow outlines the key steps for safe handling from preparation to disposal.
Caption: Workflow for handling this compound.
Step-by-Step Operational Plan
1. Pre-Experiment Preparation:
-
Hazard Assessment: Before beginning any work, review the Safety Data Sheet (SDS) for this compound.
-
PPE Donning: Put on all required PPE as specified in Table 1. Ensure gloves are inspected for any tears or holes.
-
Work Area Setup: All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3] Ensure that an emergency eyewash station and safety shower are readily accessible.[3]
2. Handling the Compound:
-
Weighing and Transfer: Carefully weigh the solid compound within the fume hood. Avoid generating dust. Use appropriate tools for transfer to minimize the risk of spills.
-
Experimental Use: When using the compound in reactions, be mindful of potential incompatibilities. The compound is stable under normal conditions.[1] Hazardous decomposition products include carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[1]
3. Post-Experiment Cleanup:
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment that came into contact with the chemical.
-
Waste Segregation: All disposable materials, including contaminated gloves, weigh boats, and paper towels, must be collected in a designated hazardous waste container.[3]
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental protection and workplace safety.
1. Waste Collection:
-
Solid Waste: Collect all solid waste contaminated with this compound in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Any solutions containing this compound should be collected in a designated, sealed container for hazardous liquid waste.
-
Sharps: Any contaminated sharps should be disposed of in a designated sharps container.
2. Neutralization (if applicable):
-
For acidic waste solutions, neutralization to a pH between 6 and 8 may be required before disposal, depending on institutional and local regulations.[3]
3. Container Rinsing:
-
Empty containers that held the compound should be triple-rinsed with an appropriate solvent. The first rinseate should be collected as hazardous waste.[3]
4. Final Disposal:
-
All hazardous waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.
By adhering to these safety and handling protocols, researchers can minimize the risks associated with this compound and maintain a safe laboratory environment.
References
- 1. fishersci.ie [fishersci.ie]
- 2. This compound, 95%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. benchchem.com [benchchem.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. leelinework.com [leelinework.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
